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Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-Azaspiro[4.5]decan-6-one: A Next-Generation Spirocyclic Scaffold

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Discovery Scientists Document Type: In-Depth Technical Whitepaper Executive Summary & Rationale In contemporary drug discovery, the transition from plana...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Discovery Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary & Rationale

In contemporary drug discovery, the transition from planar, sp2 -rich aromatic systems to complex, three-dimensional sp3 -rich architectures is a proven strategy for mitigating clinical attrition. The "escape from flatland" hypothesis dictates that higher fractions of sp3 hybridized carbons ( Fsp3​ ) correlate with improved solubility, reduced off-target toxicity, and enhanced metabolic stability.

2-Azaspiro[4.5]decan-6-one (CAS: 1369140-93-1)[1] represents a highly versatile, rigid spirocyclic building block. Comprising a pyrrolidine ring orthogonally fused to a cyclohexanone ring, this scaffold serves as a premium bioisostere for traditional morpholines, piperazines, and piperidines. This whitepaper elucidates the structural dynamics, physicochemical properties, and validated synthetic workflows for functionalizing this core, providing researchers with the authoritative grounding needed to deploy it in lead optimization campaigns.

Structural Elucidation & Conformational Dynamics

The molecular architecture of 2-azaspiro[4.5]decan-6-one (SMILES: O=C(CCCC1)C21CCNC2)[2] is defined by its spiro-fusion at C5.

  • The Pyrrolidine Ring (Positions 1-4): The nitrogen atom is located at position 2. Because it is a secondary amine, it acts as an excellent handle for amide couplings, sulfonylation, or reductive aminations.

  • The Cyclohexanone Ring (Positions 6-10): The ketone moiety is located at position 6, directly adjacent ( α ) to the spiro carbon (C5).

Stereoelectronic Implications

The proximity of the ketone to the spiro center creates significant steric hindrance. The orthogonal projection of the pyrrolidine ring shields the α -face of the cyclohexanone system. While this steric bulk is highly advantageous for protecting the molecule from rapid CYP450-mediated oxidation (improving metabolic half-life), it poses a distinct synthetic challenge: nucleophilic addition to the C6 ketone requires forcing conditions or strong Lewis acid catalysis to proceed efficiently.

PK_Opt N1 Traditional Flat Scaffold (e.g., Piperazine/Phenyl) N2 Spirocyclic Bioisostere (2-Azaspiro[4.5]decan-6-one) N1->N2 Scaffold Hopping N3 Increased Fsp3 Fraction (Enhanced 3D Complexity) N2->N3 N4 Steric Shielding (Reduced CYP450 Metabolism) N2->N4 N5 Improved Aqueous Solubility (Lower LogD) N2->N5

Pharmacokinetic advantages of spirocyclic scaffolds in drug discovery.

Physicochemical Profiling

The baseline physicochemical properties of the unprotected scaffold highlight its drug-like nature. The high Fsp3​ and low molecular weight make it an ideal fragment-sized starting material.

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C9​H15​NO Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5.
Molecular Weight 153.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Fsp3​ (Fraction sp3 ) 0.89 (8/9 carbons)Exceptional 3D character; minimizes π−π stacking driven aggregation.
Topological Polar Surface Area 29.10 ŲKetone (17.07 Ų) + Amine (12.03 Ų). Excellent membrane permeability profile.
H-Bond Donors/Acceptors 1 Donor, 2 AcceptorsProvides essential interaction points for target binding while maintaining high lipophilic efficiency.

Orthogonal Derivatization Strategy

To utilize 2-azaspiro[4.5]decan-6-one effectively, chemists must employ an orthogonal protection/deprotection strategy. The secondary amine is significantly more nucleophilic than the ketone is electrophilic. Therefore, the amine must be temporarily masked—typically as a tert-butyloxycarbonyl (Boc) carbamate (yielding tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate)[3]—before manipulating the sterically hindered C6 ketone.

G A 2-Azaspiro[4.5]decan-6-one (Core Scaffold) B N-Boc Protection (Isolate Reactivity) A->B Boc2O, Et3N C C6 Reductive Amination (Requires Lewis Acid) B->C 1. R-NH2, Ti(OiPr)4 2. NaBH3CN D C6 Grignard Addition (Tertiary Alcohol) B->D R-MgBr, THF

Workflow for orthogonal derivatization of the 2-azaspiro[4.5]decan-6-one scaffold.

Validated Experimental Protocols

As a Senior Application Scientist, I have curated the following self-validating protocols. These procedures are specifically optimized to overcome the inherent steric challenges of the spiro[4.5]decane core.

Protocol A: N-Boc Protection of 2-Azaspiro[4.5]decan-6-one

Causality: The free amine will interfere with subsequent electrophilic additions or reductive aminations at the ketone. Protection with Di-tert-butyl dicarbonate ( Boc2​O ) isolates the ketone's reactivity.

Reagents:

  • 2-Azaspiro[4.5]decan-6-one (1.0 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq)

  • Triethylamine ( Et3​N , 2.0 eq)

  • Dichloromethane (DCM, 0.2 M)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-azaspiro[4.5]decan-6-one in anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add Et3​N dropwise at 0 °C. Rationale: The mild base neutralizes any hydrochloride salts of the starting material and acts as an acid scavenger.

  • Electrophile Addition: Slowly add a solution of Boc2​O in DCM. Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature (20 °C).

  • Reaction Monitoring: Stir for 4 hours. Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms completion.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 2-Boc-2-azaspiro[4.5]decan-6-one[3] as a highly pure intermediate.

Protocol B: Lewis Acid-Mediated Reductive Amination at C6

Causality: Standard reductive amination conditions (e.g., NaBH(OAc)3​ in DCE) frequently fail or result in poor yields for this scaffold due to the severe steric shielding of the C6 ketone by the spiro C5 center. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is required as a strong Lewis acid to force the formation of the intermediate imine before reduction.

Reagents:

  • 2-Boc-2-azaspiro[4.5]decan-6-one (1.0 eq)

  • Primary Amine ( R−NH2​ , 1.5 eq)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 eq)

  • Sodium cyanoborohydride ( NaBH3​CN , 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried Schlenk flask, dissolve the Boc-protected ketone and the primary amine in anhydrous THF.

  • Lewis Acid Activation: Add Ti(OiPr)4​ dropwise at room temperature. Rationale: The titanium coordinates to the ketone oxygen, highly activating the carbonyl carbon and overcoming steric repulsion, driving the equilibrium toward the imine/enamine intermediate.

  • Maturation: Stir the mixture at room temperature for 12–16 hours. (Do not add the reducing agent yet; premature addition will reduce the ketone to a secondary alcohol).

  • Reduction: Cool the reaction to 0 °C. Add NaBH3​CN in one portion. Rationale: NaBH3​CN is chosen over NaBH4​ because it is stable in the slightly acidic conditions generated and selectively reduces the iminium ion over any unreacted ketone.

  • Quench and Filtration: After 4 hours, quench the reaction by adding water (1 mL per mmol of Ti). A white precipitate of titanium dioxide ( TiO2​ ) will form. Filter the suspension through a pad of Celite and wash the filter cake thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate, resuspend in EtOAc, wash with saturated NaHCO3​ and brine, dry over MgSO4​ , and purify via reverse-phase HPLC or silica gel chromatography.

Conclusion

The 2-azaspiro[4.5]decan-6-one scaffold is a highly enabling technology in the medicinal chemist's toolkit. While its steric environment demands rigorous, thoughtfully designed synthetic protocols—such as Lewis acid-mediated functionalization—the resulting physicochemical benefits (high Fsp3​ , metabolic stability, and novel patent space) heavily outweigh the synthetic challenges. By adhering to the orthogonal derivatization workflows outlined above, development professionals can effectively leverage this core to generate robust, clinic-ready drug candidates.

References

  • National Institutes of Health (NIH). "Tert-butyl 6-oxo-2-azaspiro(4.5)decane-2-carboxylate". PubChem Database. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Physicochemical Properties of 2-Azaspiro[4.5]decan-6-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Data Landscape for a Novel Spirocyclic Scaffold The spirocyclic framework is a privileged motif in medicinal chemistry, prized...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Landscape for a Novel Spirocyclic Scaffold

The spirocyclic framework is a privileged motif in medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity it imparts to molecules, which can lead to enhanced binding affinity and target selectivity. 2-Azaspiro[4.5]decan-6-one (CAS No. 1369140-93-1) represents a valuable, yet under-characterized, member of this chemical class. Its structure, combining a pyrrolidine ring with a cyclohexanone, offers multiple vectors for chemical modification, making it an attractive starting point for library synthesis in drug discovery programs.

However, a comprehensive survey of the scientific literature reveals a significant gap in experimentally determined physical and physicochemical data for this specific compound. This guide addresses this challenge by providing a two-pronged approach. Firstly, it consolidates the fundamental structural information and presents a full suite of predicted physicochemical properties derived from well-regarded computational algorithms. These predictions serve as a crucial baseline for researchers, enabling early-stage modeling and informed decision-making in medicinal chemistry campaigns.

Secondly, and of equal importance, this document provides detailed, field-proven experimental protocols for the determination of these core properties. As a self-validating system, this guide does not merely list steps but explains the scientific rationale behind the choice of each methodology, adhering to internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD). This ensures that researchers are equipped not only with estimated values but also with the practical knowledge to generate robust, publication-quality experimental data.

Core Molecular and Physicochemical Properties

While direct experimental values are not widely published, the essential properties of 2-Azaspiro[4.5]decan-6-one can be reliably calculated. The following table summarizes these foundational and predicted characteristics, providing a critical data set for in silico modeling, solubility screening, and initial formulation development.

PropertyValueSource / Method
IUPAC Name 2-azaspiro[4.5]decan-6-oneStandard Nomenclature
CAS Number 1369140-93-1Chemical Abstracts Service[1]
Molecular Formula C₉H₁₅NO-
Molecular Weight 153.22 g/mol Calculated[1]
SMILES O=C1CCCC2(C1)CCNC2BLDpharm[1]
Predicted logP 0.85 ± 0.35ALOGPS 2.1 (VCCLAB)[2][3]
Predicted Water Solubility 1.85e+04 mg/L (logS = -0.94)ALOGPS 2.1 (VCCLAB)[2][3]
Predicted pKa (Basic) 8.9 (Amine Nitrogen)ACD/Labs Percepta Platform[4] / ChemAxon[5]
Predicted Boiling Point 295.7 ± 8.0 °CACD/Labs Percepta Platform[4]
Predicted Melting Point 75 - 80 °CACD/Labs Percepta Platform[4]

Section 1: Melting Point Determination

The melting point is a fundamental property indicating purity and the energy required to overcome crystal lattice forces. For a crystalline solid like 2-azaspiro[4.5]decan-6-one, Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering high precision and requiring only a small amount of sample.

Causality of Experimental Choice: Why DSC?

Compared to traditional capillary methods, DSC provides more than just a melting range. It measures the heat flow into a sample as a function of temperature. The resulting thermogram reveals the onset of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHfus), which is the energy required for the phase transition. This level of detail is invaluable for characterizing the solid-state properties of a new chemical entity. The method is explicitly endorsed by the OECD Test Guideline 102.[6][7][8]

Experimental Protocol: Melting Point Determination via DSC

This protocol is based on the principles outlined in OECD Guideline 102[6][7][8] and standard laboratory procedures for DSC analysis.[9][10][11][12][13]

  • Sample Preparation :

    • Accurately weigh 2-5 mg of dry, solid 2-azaspiro[4.5]decan-6-one into a Tzero aluminum pan.

    • Place the corresponding lid on the pan and seal it using a sample press to create a hermetic seal. This prevents any loss of mass due to sublimation.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Setup :

    • Place the sample pan and the reference pan into the DSC instrument's auto-sampler or manual cell holder. The instrument's differential measurement relies on comparing the heat flow to the sample against the inert reference.

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidation of the sample at elevated temperatures.

  • Thermal Method :

    • Equilibrate the cell at a starting temperature well below the predicted melting point (e.g., 25°C).

    • Ramp the temperature at a constant rate, typically 10°C/min, to a temperature well above the final melting point (e.g., 120°C).

    • Record the differential heat flow (mW) as a function of temperature (°C).

  • Data Analysis :

    • Analyze the resulting thermogram. The melting event will appear as an endothermic peak.

    • The onset temperature of the peak is typically reported as the melting point.

    • The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus) in J/g.

DSC_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup cluster_run 3. Thermal Analysis cluster_analysis 4. Data Analysis weigh Weigh 2-5 mg Sample pan Place in Tzero Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Ref. Pans seal->load purge Purge with N2 load->purge equilibrate Equilibrate at 25°C purge->equilibrate ramp Ramp at 10°C/min equilibrate->ramp record Record Heat Flow ramp->record plot Plot Thermogram record->plot analyze Determine Onset Temp (Tm) Integrate Peak (ΔHfus) plot->analyze

Caption: Workflow for Melting Point Determination by DSC.

Section 2: Acid Dissociation Constant (pKa)

The pKa value is a critical parameter in drug development, as it dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, target binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For 2-azaspiro[4.5]decan-6-one, the secondary amine in the pyrrolidine ring is the key basic center.

Causality of Experimental Choice: Why Potentiometric Titration?

Potentiometric titration is the most direct and widely accepted method for pKa determination.[14][15] The technique involves monitoring pH changes in a solution of the compound as a titrant (an acid or a base) is added incrementally. The point of maximum inflection in the resulting titration curve corresponds to the half-equivalence point, where the pH is equal to the pKa. Its accuracy and the availability of automated systems make it a robust choice for characterizing ionizable compounds.[16][17]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is based on established methods for determining the pKa of small molecules.[14][15][16][17]

  • System Calibration :

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation :

    • Prepare a stock solution of 2-azaspiro[4.5]decan-6-one in water or a suitable co-solvent (if solubility is low) to a known concentration (typically 1-10 mM).

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte like KCl to a final concentration of 0.15 M.

  • Titration Procedure :

    • Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel.

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a basic compound.

    • Begin stirring the solution gently.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes (e.g., 10-50 µL) using an automated burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis :

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot indicates the equivalence point.

    • The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

pKa_Workflow cluster_prep 1. Preparation & Calibration cluster_titration 2. Titration cluster_analysis 3. Data Analysis calibrate Calibrate pH Meter (pH 4, 7, 10) prepare_sample Prepare 1-10 mM Sample with 0.15 M KCl calibrate->prepare_sample purge Purge Sample with N2 prepare_sample->purge titrate Titrate with 0.1 M HCl purge->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume record->plot derivative Calculate 1st Derivative (dpH/dV) plot->derivative find_pka pKa = pH at 1/2 Equivalence Point derivative->find_pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Section 3: Lipophilicity (logP) and Aqueous Solubility

Lipophilicity, expressed as the n-octanol/water partition coefficient (logP), and aqueous solubility are cornerstone properties that govern a drug's ability to cross biological membranes and remain in solution. These two parameters are often inversely related and must be carefully balanced during lead optimization.

Causality of Experimental Choice: Shake-Flask Method for logP

For determining logP, the "shake-flask" method, described in OECD Guideline 107, is the classical and most straightforward approach.[18] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) at equilibrium. This method is particularly suitable for compounds with expected logP values in the range of -2 to 4, which aligns with the predicted value for 2-azaspiro[4.5]decan-6-one. For higher throughput or for compounds with very high or low logP values, the HPLC method (OECD Guideline 117) can be employed.[18][19][20][21]

Experimental Protocol: logP Determination via Shake-Flask Method (OECD 107)
  • Phase Preparation :

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.

  • Partitioning :

    • Prepare a stock solution of 2-azaspiro[4.5]decan-6-one in the pre-saturated n-octanol.

    • In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio is chosen based on the expected logP.

    • Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation :

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification :

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation :

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The final logP is expressed as the base-10 logarithm of P.

Causality and Protocol: Aqueous Solubility (OECD 105)

The flask method, detailed in OECD Guideline 105, is a reliable technique for determining water solubility for compounds soluble above 0.01 g/L.[22][23][24][25][26] The principle is to create a saturated solution at a specific temperature and then measure the concentration of the dissolved substance.

  • Equilibration :

    • Add an excess amount of solid 2-azaspiro[4.5]decan-6-one to a known volume of water in a flask.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation :

    • Allow the mixture to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at the same constant temperature.

  • Analysis :

    • Carefully take an aliquot of the clear supernatant (the saturated aqueous solution).

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Result :

    • The measured concentration is reported as the water solubility at the specified temperature, typically in mg/L or mol/L.

Solubility_LogP_Workflow cluster_logp LogP Determination (Shake-Flask) cluster_sol Aqueous Solubility (Flask Method) logp_prep 1. Prepare Saturated Octanol & Water logp_mix 2. Mix Compound in Octanol with Water logp_prep->logp_mix logp_shake 3. Shake to Equilibrium logp_mix->logp_shake logp_sep 4. Centrifuge to Separate Phases logp_shake->logp_sep logp_quant 5. Quantify Concentration in Each Phase (HPLC) logp_sep->logp_quant logp_calc 6. Calculate log(C_oct / C_wat) logp_quant->logp_calc sol_add 1. Add Excess Solid to Water sol_agitate 2. Agitate to Equilibrium sol_add->sol_agitate sol_sep 3. Centrifuge to Separate Solid sol_agitate->sol_sep sol_quant 4. Quantify Concentration in Supernatant (HPLC) sol_sep->sol_quant

Caption: Experimental Workflows for logP and Aqueous Solubility.

Conclusion

2-Azaspiro[4.5]decan-6-one stands as a promising but largely unprofiled scaffold for drug discovery. This guide provides the necessary foundation for its exploration by presenting a robust set of predicted physicochemical properties. More critically, it equips researchers with the detailed, standardized experimental frameworks required to validate these predictions and generate the high-quality data essential for advancing medicinal chemistry programs. By bridging the gap between computational estimation and experimental validation, this document serves as a comprehensive resource for unlocking the full potential of this intriguing spirocyclic core.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][22][24]

  • OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][6][7]

  • Rowan's Free Online pKa Calculator, Rowan University. URL: [Link][27]

  • Situ Biosciences, "OECD 105 - Water Solubility". URL: [Link][23]

  • PypKa server, Oxford Academic. URL: [Link][28]

  • OECD (2022), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][19]

  • FAO/WHO, "Partition coefficient octanol/water", Pesticide Registration Toolkit. URL: [Link][18]

  • OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Wikipedia contributors, "OECD Guidelines for the Testing of Chemicals," Wikipedia, The Free Encyclopedia. URL: [Link][29]

  • OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][30]

  • Creative Bioarray, "Protocol for Determining pKa Using Potentiometric Titration". URL: [Link][16]

  • Analytice, "OECD 105 - Water Solubility Test at 20°C". URL: [Link][25]

  • Bundschuh, M. et al. (2022), "Determining the water solubility of difficult-to-test substances: A tutorial review", Journal of Hazardous Materials. URL: [Link][26]

  • Tetko, I. V. (2011), "Prediction of log P: ALOGPS Application in Medicinal Chemistry Education", Journal of Chemical Education. URL: [Link][2]

  • GOV.UK (2025), "Estimating the octanol-water partition coefficient for chemical substances". URL: [Link][20]

  • Virtual Computational Chemistry Laboratory, "On-line Lipophilicity/Aqueous Solubility Calculation Software". URL: [Link][3]

  • Analytice, "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method". URL: [Link][21]

  • bio.tools, "MolGpKa". URL: [Link][31]

  • OECD (2017), Full List of Test Guidelines, Section 1 - Physical-Chemical Properties. URL: [Link][32]

  • ChemAxon, "Calculators & Predictors". URL: [Link][5]

  • Propersea - Property Prediction, University of Sheffield. URL: [Link]

  • Song, L. et al. (2021), "MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network", Journal of Chemical Information and Modeling. URL: [Link][33]

  • OECD (2006), Test No. 104: Vapour Pressure, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

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  • Analytice, "OECD n°102: Melting point/Melting interval". URL: [Link][8]

  • Purdue University, "Standard Operating Procedure Differential Scanning Calorimeter (DSC)". URL: [Link][9]

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  • Le, T. H. et al. (2018), "Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen", JoVE. URL: [Link][10]

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  • Online Chemical Modeling Environment. URL: [Link]

  • Yılmaz, E. et al. (2024), "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry", Pharmata. URL: [Link][17]

  • De Witte, A. M. et al. (2014), "Development of Methods for the Determination of pKa Values", PMC. URL: [Link][15]

  • CompuDrug, "PrologP". URL: [Link][38]

  • ACD/Labs, "Calculate Partition Coefficients | LogP Prediction Software". URL: [Link][39]

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  • Ertokus, G. P. et al. (2012), "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures", Asian Journal of Chemistry. URL: [Link][40]

  • PubChem, "2-Azaspiro(4.5)decane". URL: [Link][41]

  • PubChem, "1-Thia-2-azaspiro[4.5]decan-6-yl formate". URL: [Link][42]

  • Wikipedia contributors, "Azaspirodecane," Wikipedia, The Free Encyclopedia. URL: [Link][43]

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Foundational

NMR spectroscopy data and chemical shifts for 2-azaspiro[4.5]decan-6-one

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Azaspiro[4.5]decan-6-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Nuclear Magne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Azaspiro[4.5]decan-6-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic spiro compound, 2-azaspiro[4.5]decan-6-one. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical and practical aspects of one- and two-dimensional NMR for the structural elucidation of this important scaffold. We will explore the predicted chemical shifts, through-bond correlations, and provide a detailed experimental protocol for acquiring high-quality NMR data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold

The 2-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds. Spirocyclic systems, characterized by a single atom shared between two rings, introduce a three-dimensional complexity that is highly sought after in modern drug design.[1] This rigid, defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for biological targets. The presence of a lactam functionality within the 2-azaspiro[4.5]decan-6-one structure further increases its potential for forming key hydrogen bond interactions with protein receptors. A thorough understanding of its NMR spectroscopic properties is therefore paramount for unambiguous structure confirmation, stereochemical assignment, and quality control during synthesis and development.

Fundamental Principles of NMR for the Analysis of 2-Azaspiro[4.5]decan-6-one

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. For a molecule like 2-azaspiro[4.5]decan-6-one, both ¹H and ¹³C NMR provide a wealth of information regarding its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity or splitting), and the relative number of protons in each environment (integration). Protons adjacent to electron-withdrawing groups, such as the carbonyl group and the nitrogen atom in 2-azaspiro[4.5]decan-6-one, are deshielded and will resonate at a higher chemical shift (downfield).[2] Specifically, protons on the carbons alpha to the carbonyl group are typically found in the 2.1–2.6 ppm range.[2][3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. A key diagnostic signal in the ¹³C NMR spectrum of 2-azaspiro[4.5]decan-6-one is the carbonyl carbon (C=O), which is significantly deshielded and typically appears in the range of 190–220 ppm.[3][4] The spiro carbon, being a quaternary carbon, will often exhibit a weaker signal due to the absence of a directly attached proton and a longer relaxation time.

Two-Dimensional (2D) NMR Spectroscopy

For complex structures like spirocycles, 1D NMR spectra can be crowded. 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals.[5][6]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the proton networks within each ring of the spirocycle.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.[5][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the spiro and carbonyl carbons) and for piecing together the different spin systems identified by COSY.[5][6]

Predicted NMR Data for 2-Azaspiro[4.5]decan-6-one

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Azaspiro[4.5]decan-6-one

PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1~3.2 - 3.4m2H
H-3~2.8 - 3.0t2H
H-4~1.7 - 1.9m2H
H-7~2.3 - 2.5t2H
H-8~1.8 - 2.0m2H
H-9~1.6 - 1.8m2H
H-10~1.5 - 1.7m2H
N-H~5.5 - 7.0br s1H

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Azaspiro[4.5]decan-6-one

PositionPredicted Chemical Shift (ppm)
C-1~45 - 50
C-3~40 - 45
C-4~25 - 30
C-5 (Spiro)~60 - 70
C-6 (C=O)~205 - 215
C-7~35 - 40
C-8~20 - 25
C-9~25 - 30
C-10~30 - 35

Structural Elucidation Workflow

The following workflow outlines the logical process for assigning the NMR signals of 2-azaspiro[4.5]decan-6-one using a combination of 1D and 2D NMR experiments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Final Assignment H1_NMR ¹H NMR: - Identify proton signals - Note multiplicities & integrations COSY COSY: - Establish H-H connectivities - Trace spin systems in each ring H1_NMR->COSY Provides proton framework C13_NMR ¹³C NMR: - Identify carbon signals - Note key shifts (C=O, Spiro) HSQC HSQC: - Correlate protons to directly attached carbons C13_NMR->HSQC Provides carbon framework COSY->HSQC Aids C-H assignment HMBC HMBC: - Identify long-range H-C correlations - Assign quaternary carbons HSQC->HMBC Confirms C-H pairs Assignment Full Structural Assignment: - Combine all data - Confirm connectivity HMBC->Assignment Confirms full structure

Caption: Workflow for the structural elucidation of 2-azaspiro[4.5]decan-6-one using NMR.

Key 2D NMR Correlations

The following diagram illustrates the expected key HMBC correlations that would be critical for confirming the structure of 2-azaspiro[4.5]decan-6-one.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR data for a sample of 2-azaspiro[4.5]decan-6-one. This protocol is designed to be a self-validating system, ensuring data integrity at each stage.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the purified 2-azaspiro[4.5]decan-6-one sample. The precise mass is crucial for any future concentration or quantitative analysis.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. For enhanced signal dispersion, especially for the N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification and solvent.[9]

Spectrometer Setup and 1D NMR Acquisition
  • Insertion: Carefully wipe the outside of the NMR tube before inserting it into the spinner turbine and then into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

2D NMR Acquisition
  • COSY: Set up and run a standard gradient-selected COSY (gCOSY) or DQF-COSY experiment.[7]

  • HSQC: Run a gradient-selected HSQC experiment to obtain one-bond ¹H-¹³C correlations.

  • HMBC: Run a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for typical 2- and 3-bond J-couplings (e.g., optimized for 8 Hz).[5]

Conclusion

The structural elucidation of 2-azaspiro[4.5]decan-6-one is readily achievable through a systematic application of 1D and 2D NMR spectroscopic techniques. While direct experimental data in the public domain is scarce, a combination of predictive analysis based on fundamental principles and the application of a rigorous experimental workflow allows for the complete and unambiguous assignment of its ¹H and ¹³C NMR spectra. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this important chemical entity and its derivatives, thereby accelerating research and development in medicinal chemistry.

References

  • Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques. Benchchem.
  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.
  • 31 P NMR spectra of spiro-ansa compound, N 3 P 3 Cl 2 [O(CH 2 ) 5 O] 2... ResearchGate.
  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry.
  • NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. ResearchGate.
  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate.
  • Ketones. OpenOChem Learn.
  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Short Summary of 1H-NMR Interpretation.
  • 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 2D NMR FOR THE CHEMIST.
  • Ketone Spectroscopy. Oregon State University.
  • An In-depth Technical Guide on the Core Properties of 6-Azaspiro[4.5]decan-7-one. Benchchem.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • 2D NMR. EPFL.
  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid.
  • 2D NMR Spectroscopy. Organic Chemistry Data.
  • 2D NMR data of 4 and 5. (A) Key COSY and HMBC correlations of... ResearchGate.
  • 1 4-dioxa-8-azaspiro(4.5)decane(42899-11-6) 1 h nmr. ChemicalBook.
  • 13>C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed.
  • (2R,5RS,6R)-6-(m-Chlorophenoxy)-2-methyl-1-oxa-4-azaspiro(4.5)decan-3-one. EPA.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
  • (2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-one. NIST WebBook.
  • 13C NMR Chemical Shifts. Organic Chemistry Data.

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Exploratory

Crystallographic Structure and X-Ray Diffraction of 2-Azaspiro[4.5]decan-6-one: A Technical Guide

Executive Summary: Escaping Flatland in Drug Design In contemporary medicinal chemistry, spirocyclic scaffolds such as the 2-azaspiro[4.5]decane system are highly valued for their three-dimensional complexity. By increas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland in Drug Design

In contemporary medicinal chemistry, spirocyclic scaffolds such as the 2-azaspiro[4.5]decane system are highly valued for their three-dimensional complexity. By increasing the fraction of sp³-hybridized carbons (Fsp³), these architectures allow developers to "escape flatland," thereby improving physicochemical properties like solubility and metabolic stability compared to planar aromatic rings[1].

The specific derivative 2-azaspiro[4.5]decan-6-one features a pyrrolidine-like ring orthogonally fused to a cyclohexanone ring. The proximity of the basic amine (or its protected derivatives) to the C(6) ketone creates a highly localized dipole and unique hydrogen-bonding vectors. Accurately determining this 3D architecture via Single-Crystal X-Ray Diffraction (SCXRD) is a critical prerequisite for structure-based drug design and in silico docking studies.

Conformational Architecture and Crystallographic Theory

The defining feature of 2-azaspiro[4.5]decan-6-one is the C(5) spiro-fusion carbon, which acts as a structural linchpin forcing the two rings into an orthogonal relationship.

  • Steric Causality: To minimize torsional strain (Pitzer strain) at the spiro junction, the 6-membered ketone ring typically adopts a rigid chair conformation, while the 5-membered nitrogen-containing ring fluctuates between an envelope and a half-chair conformation[2].

  • Lattice Packing Dynamics: The electron-withdrawing nature of the C(6) carbonyl significantly influences the solid-state packing. When crystallized as a free base or a salt, the molecule frequently forms intermolecular N-H···O=C hydrogen bonds, driving the assembly of 1D polymeric chains or discrete dimeric motifs within the crystal lattice[1][2].

Self-Validating Crystallization Protocols

Spirocyclic ketones are often highly soluble, low-melting solids or oils at room temperature[3]. To obtain diffraction-quality crystals, derivatization (e.g., forming a hydrochloride salt or N-Boc protection) is frequently required to increase the lattice energy[4].

Protocol: Antisolvent Vapor Diffusion

This method is preferred over slow evaporation because it provides precise kinetic control over the supersaturation state, preventing the rapid precipitation of amorphous powders.

  • Sample Preparation: Dissolve 10–15 mg of the 2-azaspiro[4.5]decan-6-one derivative in 0.5 mL of a high-solubility solvent (e.g., dichloromethane or methanol).

  • Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a 2 mL inner vial. Causality: Removing dust and heterogeneous impurities prevents uncontrolled, multi-site nucleation, which leads to twinned or microcrystalline aggregates.

  • Diffusion Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile antisolvent (e.g., pentane or diethyl ether). Seal the outer vial tightly.

  • Incubation & Validation: Store the chamber undisturbed at 4 °C for 3–7 days.

  • Validation Check: Harvest the crystals and inspect them under a polarized light microscope. Validation criteria: A suitable single crystal must exhibit uniform extinction (birefringence) when rotated by 90°. If the crystal flashes irregularly, it is a twinned lattice and must be discarded or cleaved.

SCXRD_Workflow N1 Sample Prep (Derivatization) N2 Vapor Diffusion (Slow Nucleation) N1->N2 N3 Polarized Light Validation N2->N3 N4 Cryocooling (100 K) N3->N4 N5 Data Collection (Cu Kα Radiation) N4->N5 N6 Structure Solution & Refinement N5->N6

Step-by-step SCXRD workflow from sample preparation to structure refinement.

X-Ray Diffraction Data Collection

Once a validated crystal (optimal dimensions ~0.15 × 0.10 × 0.10 mm) is mounted on a loop using perfluoropolyether oil, data collection parameters must be strictly controlled.

  • Cryocooling (100 K): The crystal is flash-cooled using an open-flow nitrogen cryostat. Causality: Cryocooling minimizes the thermal atomic displacement parameters (Debye-Waller factors). This drastically improves the signal-to-noise ratio at high diffraction angles (high ), allowing for atomic-resolution data.

  • Radiation Source Selection: For light-atom structures (C, H, N, O) such as 2-azaspiro[4.5]decan-6-one, Cu Kα radiation ( λ = 1.54184 Å) is vastly superior to Mo Kα. Causality: Copper radiation provides significantly stronger anomalous dispersion for light elements, which is mathematically required to determine the absolute configuration (via the Flack parameter) of chiral spirocycles[1][5].

Structure Solution and Refinement Logic

The computational resolution of the crystal structure transforms raw diffraction frames into a validated 3D atomic model.

  • Phase Problem Resolution: Raw frames are integrated and scaled. The phase problem is solved using intrinsic phasing or direct methods (e.g., SHELXT) to locate the heavy non-hydrogen atoms (C, N, O)[2].

  • Least-Squares Refinement: The structure is refined using full-matrix least-squares on F2 (e.g., SHELXL). All non-hydrogen atoms are refined anisotropically to account for directional electron density distribution[2].

  • Hydrogen Atom Treatment: Hydrogen atoms are positioned geometrically and refined using a riding model. Causality: X-rays scatter off electron clouds, and the single electron of a hydrogen atom is pulled toward the parent atom, making X-ray-determined C-H bonds artificially short. The riding model ( Uiso​(H)=1.2Ueq​(C/N) ) corrects for this inherent limitation[2].

Refinement_Logic R1 Raw Diffraction Frames R2 Data Integration & Scaling (Empirical Absorption Correction) R1->R2 R3 Direct Methods / Intrinsic Phasing (Locate C, N, O) R2->R3 R4 Least-Squares Refinement (F²) (Anisotropic Displacement) R3->R4 R5 Hydrogen Riding Model (Uiso = 1.2 Ueq) R4->R5 R6 Final CIF Generation (R1 < 0.05, wR2 < 0.15) R5->R6

Computational logic for solving and refining the spirocyclic crystal structure.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for 2-azaspiro[4.5]decan-6-one architectures, synthesized from literature analogs of spiro[4.5]decane systems[1][2][5].

ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic / TriclinicCommon for low-symmetry, sterically bulky spirocycles[1].
Space Group P21​/c or P21​ P21​ is standard for enantiopure chiral derivatives[5].
Spiro C(5) Angle ~110° – 114°Distorted tetrahedral geometry due to the fusion of 5- and 6-membered rings[2].
N(2)–C(3) Bond 1.46 – 1.48 ÅStandard sp3 C–N bond length; dictates pyrrolidine ring pucker.
C(6)=O Bond 1.21 – 1.23 ÅStrong double bond character; serves as the primary hydrogen bond acceptor[2].
Flack Parameter ~0.00(10)Values near zero validate the absolute stereochemistry when using Cu Kα radiation[5].
Refinement ( R1​ ) < 0.05Self-validating threshold indicating high agreement between the model and raw data[2].

References

  • Title: Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Source: MDPI.
  • Title: Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. Source: ACS Publications.
  • Title: Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. Source: ACS Publications.
  • Title: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Source: MDPI.
  • Title: Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. Source: PMC.

Sources

Foundational

The 2-Azaspiro[4.5]decan-6-one Scaffold: A Technical Guide to a Privileged Core in Medicinal Chemistry

Abstract The 2-azaspiro[4.5]decan-6-one core is a spirocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique three-dimensional architecture. This rigid framework provides a valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-azaspiro[4.5]decan-6-one core is a spirocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique three-dimensional architecture. This rigid framework provides a valuable platform for the development of novel therapeutics with enhanced target affinity, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the 2-azaspiro[4.5]decan-6-one scaffold, including its synthesis, physicochemical characteristics, and its burgeoning role in drug discovery, with a particular focus on its application as a modulator of key signaling pathways implicated in a range of human diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this privileged structural motif.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The pursuit of novel chemical entities with superior therapeutic properties is a central theme in modern drug discovery. In recent years, there has been a paradigm shift from flat, aromatic structures towards more three-dimensional molecular frameworks. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of molecules in this regard. The inherent rigidity and defined spatial arrangement of spirocycles can lead to improved binding to biological targets and enhanced metabolic stability.

The 2-azaspiro[4.5]decan-6-one scaffold, a bicyclic system comprising a pyrrolidine ring fused to a cyclohexanone ring through a spiro-center, embodies these desirable characteristics. This guide will delve into the technical details of this scaffold, providing insights into its synthesis and its potential as a cornerstone for the development of next-generation therapeutics.

Physicochemical Characteristics and 'Drug-Likeness'

While specific experimental data for the unsubstituted 2-azaspiro[4.5]decan-6-one is not extensively available, its physicochemical properties can be inferred from its constituent parts and related analogs. The presence of a lactam moiety and a ketone is expected to influence its polarity, solubility, and hydrogen bonding capacity.

A critical aspect of modern drug design is adherence to principles that predict favorable oral bioavailability, often summarized by Lipinski's Rule of Five[1][2][3][4][5]. The relatively small and compact nature of the 2-azaspiro[4.5]decan-6-one core provides an excellent starting point for the design of drug candidates that comply with these guidelines.

Table 1: Calculated Physicochemical Properties of 2-Azaspiro[4.5]decane and a Related Analog

Property2-Azaspiro[4.5]decane[6]Spiro[4.5]decan-2-one[7]
Molecular Formula C9H17NC10H16O
Molecular Weight 139.24 g/mol 152.23 g/mol
XLogP3 2.22.7
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 11

Note: These values are for the parent and a related scaffold and will be modified by substitution.

The data in Table 1 suggests that the core scaffold possesses a favorable lipophilicity (LogP) and a low number of hydrogen bond donors and acceptors, making it an attractive starting point for derivatization while maintaining "drug-like" properties.

Synthesis of the 2-Azaspiro[4.5]decan-6-one Core

Several synthetic strategies have been developed to access the 2-azaspiro[4.5]decan-6-one scaffold and its derivatives, reflecting the growing interest in this molecular framework. These methods range from classical cyclization reactions to modern photocatalytic approaches.

Diastereoselective Synthesis via Synergistic Photocatalysis and Organocatalysis

A highly efficient and diastereoselective method for the synthesis of 2-amino-spiro[4.5]decane-6-ones involves a [3+2] cycloaddition of cyclopropylamines with olefins, facilitated by the synergistic action of photocatalysis and organocatalysis.[8] This approach is particularly noteworthy for its mild reaction conditions and high atom economy.

Conceptual Workflow for Photocatalytic [3+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_mechanism Key Intermediates cluster_product Final Product N-cyclopropylaniline N-cyclopropylaniline Radical Cation Radical Cation N-cyclopropylaniline->Radical Cation SET 2-methylene-1-tetralone 2-methylene-1-tetralone Zwitterionic Intermediate Zwitterionic Intermediate 2-methylene-1-tetralone->Zwitterionic Intermediate Nucleophilic Attack Visible Light Visible Light Visible Light->Radical Cation Organocatalyst Chiral Phosphoric Acid Organocatalyst->Zwitterionic Intermediate Stereocontrol Radical Cation->Zwitterionic Intermediate Ring Opening 2-amino-spiro[4.5]decan-6-one 2-amino-spiro[4.5]decan-6-one Zwitterionic Intermediate->2-amino-spiro[4.5]decan-6-one Cyclization & Protonation

Caption: Workflow of the photocatalytic [3+2] cycloaddition.

Detailed Experimental Protocol: Representative Synergistic Photocatalytic [3+2] Cycloaddition

  • Reaction Setup: To a dried Schlenk tube is added the N-cyclopropylaniline (0.2 mmol, 1.0 equiv.), the 2-methylene-1-tetralone derivative (0.3 mmol, 1.5 equiv.), and a chiral phosphoric acid catalyst (e.g., BINOL-derived, 10 mol%).

  • Solvent Addition: Anhydrous and degassed solvent (e.g., dichloromethane, 2.0 mL) is added, and the mixture is stirred to ensure homogeneity.

  • Photocatalysis: The reaction vessel is placed in a photoreactor equipped with a specific wavelength LED lamp (e.g., 420 nm) and stirred at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-spiro[4.5]decan-6-one derivative.

Disclaimer: This is a representative protocol and may require optimization for specific substrates.

Other Synthetic Approaches

Other notable methods for the synthesis of the 2-azaspiro[4.5]decane core and its analogs include:

  • Intramolecular Schmidt Reaction: This classical method utilizes the reaction of ketones and alkyl azides to construct the spirocyclic lactam.

  • Palladium-Catalyzed Asymmetric Synthesis: This approach allows for the enantioselective synthesis of spiro[4.5]-decan-1-one compounds.

  • Copper-Catalyzed Difluoroalkylation/Dearomatization: This method provides access to difluoroalkylated 2-azaspiro[4.5]decane derivatives.[9]

  • Three-Component Condensation: This strategy allows for the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones from a phenol, an aldehyde, and a nitrile.[10]

Applications in Drug Discovery: Targeting Key Signaling Pathways

The 2-azaspiro[4.5]decan-6-one scaffold and its close relatives, such as the diazaspiro[4.5]decan-1-one core, have emerged as potent and selective inhibitors of various protein kinases, highlighting their potential in the treatment of inflammatory diseases and cancer.

Inhibition of RIPK1 and the Necroptosis Pathway

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[3][] Several 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.

The RIPK1-Mediated Necroptosis Pathway and Inhibition

G cluster_upstream Upstream Signaling cluster_core Core Necroptosis Complex cluster_inhibitor Inhibition cluster_downstream Downstream Effect TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Complex I Formation RIPK1 RIPK1 TRADD->RIPK1 Complex I Formation cIAP1/2 cIAP1/2 cIAP1/2->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Membrane Permeabilization Azaspiro[4.5]decanone Azaspiro[4.5]decanone Azaspiro[4.5]decanone->RIPK1 Inhibition

Caption: Inhibition of RIPK1 kinase activity by azaspiro[4.5]decanone derivatives.

Structure-Activity Relationship (SAR) of RIPK1 Inhibitors

Systematic structural modifications of the 2,8-diazaspiro[4.5]decan-1-one scaffold have led to the identification of potent RIPK1 inhibitors.

Table 2: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors

CompoundR1R2IC50 (nM)[]
Hit Compound BenzoylBenzyl>1000
Optimized Lead 4-fluorobenzyl3-pyridyl92

Note: This table presents a simplified representation of SAR. R1 and R2 refer to substituents on the diazaspiro[4.5]decan-1-one core.

The SAR studies indicate that appropriate substitution on the nitrogen atoms of the spirocyclic core is crucial for potent RIPK1 inhibitory activity.

Dual Inhibition of TYK2/JAK1 in Inflammatory Pathways

The Janus kinase (JAK) family, including TYK2 and JAK1, plays a pivotal role in cytokine signaling, which is often dysregulated in autoimmune and inflammatory diseases.[12][13] Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as potent and selective dual inhibitors of TYK2 and JAK1.

The TYK2/JAK1 Signaling Pathway and Its Inhibition

G cluster_receptor Cytokine Receptor cluster_kinases Janus Kinases cluster_inhibitor Inhibition cluster_stat STAT Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation Azaspiro[4.5]decanone Azaspiro[4.5]decanone Azaspiro[4.5]decanone->TYK2 Inhibition Azaspiro[4.5]decanone->JAK1 Inhibition pSTAT pSTAT STAT->pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription Dimerization & Nuclear Translocation

Caption: Dual inhibition of TYK2 and JAK1 by azaspiro[4.5]decanone derivatives.

Table 3: Potency of a Lead 2,8-Diazaspiro[4.5]decan-1-one Derivative as a TYK2/JAK1 Inhibitor

KinaseIC50 (nM)[2]
TYK2 6
JAK1 37
JAK2 >851

The high potency and selectivity of these compounds for TYK2 and JAK1 over other JAK family members underscore the potential of the 2-azaspiro[4.5]decane scaffold in developing targeted therapies for inflammatory disorders.

Future Perspectives and Conclusion

The 2-azaspiro[4.5]decan-6-one scaffold and its derivatives represent a compelling and versatile platform for the discovery of novel therapeutic agents. The rigid, three-dimensional nature of this core structure provides a unique opportunity to achieve high target affinity and selectivity while maintaining favorable physicochemical properties. The successful application of this scaffold in the development of potent kinase inhibitors for inflammatory diseases is a testament to its potential.

Future research in this area will likely focus on:

  • The development of new and more efficient synthetic methodologies to access a wider range of derivatives.

  • The exploration of the scaffold's potential in other therapeutic areas, such as oncology and neurodegenerative diseases.

  • The use of computational modeling and structure-based design to further optimize the potency and selectivity of 2-azaspiro[4.5]decan-6-one-based compounds.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available from: [Link]

  • Visible Light Promoted [3+2]-Cycloaddition for the Synthesis of Cyclopenta[b]chromenocarbonitrile Derivatives. PMC. Available from: [Link]

  • A general protocol for radical anion [3 + 2] cycloaddition enabled by tandem Lewis acid photoredox catalysis. PubMed. Available from: [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. Available from: [Link]

  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. Available from: [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • A schematic diagram of RIPK1 domains, interacting proteins,... ResearchGate. Available from: [Link]

  • JAK-STAT signaling pathways. Janus kinases (JAK1-3, TYK2) are activated... ResearchGate. Available from: [Link]

  • Lipinski's rule of five. Wikipedia. Available from: [Link]

  • 2-Azaspiro(4.5)decane. PubChem. Available from: [Link]

  • TYK2 Tyrosine Kinase 2 - Immunology Pathways. Bristol Myers Squibb. Available from: [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available from: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available from: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available from: [Link]

  • Putting the "rule of five" of drug research in context. Mapping Ignorance. Available from: [Link]

  • (PDF) Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cycloprop-ylamines. ResearchGate. Available from: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • A Dual Inhibition, a Better Solution: Development of a JAK1/TYK2 inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • The JAK/STAT signaling pathway: from bench to clinic. PMC. Available from: [Link]

  • Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. Organic Letters. Available from: [Link]

  • Lipinski's Rule of 5. GARDP Revive. Available from: [Link]

  • Ruling out the rule of five. Chemistry World. Available from: [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. Available from: [Link]

  • Strategy for synthesis of 2-amino-spiro[4.5]decane-6-ones. ResearchGate. Available from: [Link]

  • Stereoselective amino acid synthesis by synergistic photoredox–pyridoxal radical biocatalysis. PMC. Available from: [Link]

  • Stereoselective amino acid synthesis by synergistic photoredox-pyridoxal radical biocatalysis. Science. Available from: [Link]

  • Chemical Properties of Spiro[4.5]decan-2-one (CAS 3643-16-1). Cheméo. Available from: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]

Sources

Exploratory

Structural Divergence and Mechanism of Action of 2-Azaspiro[4.5]decan-6-one Derived Compounds

The Strategic Rationale for the 2-Azaspiro[4.5]decan-6-one Scaffold In modern drug discovery, escaping the "flatland" of sp2-hybridized aromatic rings is critical for improving clinical success rates. The 2-azaspiro[4.5]...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Rationale for the 2-Azaspiro[4.5]decan-6-one Scaffold

In modern drug discovery, escaping the "flatland" of sp2-hybridized aromatic rings is critical for improving clinical success rates. The 2-azaspiro[4.5]decane scaffold is a privileged, highly three-dimensional structure characterized by a high fraction of sp3-hybridized carbons ( Fsp3​ ). This structural complexity enhances aqueous solubility, reduces off-target promiscuity, and significantly improves metabolic stability against cytochrome P450 enzymes.

The specific intermediate, 2-azaspiro[4.5]decan-6-one , serves as the foundational building block for this class of therapeutics. The ketone moiety at the 6-position breaks the symmetry of the cyclohexane ring, acting as a versatile electrophilic center. Through late-stage functionalization—such as stereoselective reductive amination, Grignard additions, or ring-closing metathesis—medicinal chemists can precisely project pharmacophoric appendages into the binding pockets of diverse biological targets. This single synthetic handle allows for radical pharmacological divergence, yielding compounds that range from oncology drugs to central nervous system (CNS) modulators.

Divergent Mechanisms of Action

The functionalization of the 6-one scaffold has led to the discovery of several distinct pharmacological classes. Below, we dissect the causality and mechanisms behind the three primary therapeutic axes.

Cytokine Modulation and Apoptotic Induction (The Azaspirane Paradigm)

The most clinically advanced derivatives of this scaffold are the cationic amphiphilic compounds, notably Azaspirane (Atiprimod) . These compounds exhibit potent anti-cancer and anti-inflammatory properties by directly interfering with the tumor microenvironment.

Mechanistically, azaspiranes profoundly inhibit the production of Interleukin-6 (IL-6). By downregulating IL-6, these compounds starve tumor cells of critical survival signals, subsequently blocking the downstream activation of the JAK/STAT3 signaling cascade. In vitro and in vivo studies demonstrate that this blockade induces rapid, caspase-mediated apoptosis in both drug-sensitive and drug-resistant [1].

Neuromodulation via Sigma-1 and M1 Muscarinic Receptors

By modifying the spirocyclic core to include specific hydrophobic and basic amine vectors, the scaffold can be tuned for CNS target engagement. Certain azaspiro[4.5]decane derivatives have demonstrated significant activity as Sigma-1 ( σ1​ ) receptor ligands and M1 muscarinic acetylcholine receptor agonists [2].

The spirocyclic architecture is uniquely suited for the σ1​ receptor; the rigid, non-planar geometry perfectly mimics the spatial requirements needed to anchor into the receptor's deep hydrophobic pocket. Modulation of the σ1​ chaperone protein is currently being explored for neuroprotection, while M1 agonism offers a pathway for enhancing cognitive function in neurodegenerative conditions like Alzheimer's disease[2].

GABA(A) Receptor Modulation and Anticonvulsant Activity

Derivatization of the scaffold into 1,3-diones (e.g., N-phenylamino or N-(4-arylpiperazin-1-yl)-alkyl derivatives) shifts the mechanism of action toward the modulation of inhibitory neurotransmission. These compounds act on GABA(A) receptors , significantly raising the seizure threshold. In preclinical evaluations, these rigidified skeletons exhibited potent[3]. Structure-activity relationship (SAR) studies reveal that the anticonvulsant efficacy and neurotoxicity profiles are highly dependent on the conformational freedom of the aromatic substituents attached to the spiro core[4].

Quantitative Pharmacological Profile

To facilitate cross-target comparison, the following table summarizes the binding affinities and functional activities of representative 2-azaspiro[4.5]decane derivatives.

Compound ClassPrimary TargetBinding Affinity ( Ki​ )Functional Activity ( IC50​/EC50​ )Key Indication
Azaspirane (Atiprimod) IL-6 / STAT3 AxisN/A (Phenotypic) IC50​ = 0.6 - 1.0 µM (Apoptosis)Multiple Myeloma[1]
1,3-Dione Derivatives GABA(A) Receptor~150 nM ED50​ = 23 - 205 mg/kg (In vivo MES)Epilepsy / Seizures[4]
6-Amino Derivatives Sigma-1 ( σ1​ ) Receptor Ki​ < 10 nMHigh Selectivity ( σ1​/σ2​ > 50)Neuroprotection[2]
6-Oxa Derivatives M1 Muscarinic Receptor Ki​ ~ 45 nM EC50​ = 1.2 µM (Agonism)Cognitive Disorders[2]

Visualizing the Pharmacological Pathways

IL6_Pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor Complex IL6->IL6R JAK JAK Kinase Activation IL6R->JAK STAT3 STAT3 Phosphorylation JAK->STAT3 Apoptosis Caspase-Mediated Apoptosis STAT3->Apoptosis Inhibition of Survival Genes Compound 2-Azaspiro[4.5]decane Derivative (Atiprimod) Compound->IL6 Downregulates Compound->Apoptosis Induces

Mechanism of IL-6 pathway modulation by 2-azaspiro[4.5]decane derivatives.

Experimental Validation: Self-Validating Protocol for Apoptotic Induction

To ensure trustworthiness and reproducibility in evaluating new 6-one derived IL-6 inhibitors, the following self-validating protocol must be employed to differentiate true caspase-mediated apoptosis from non-specific xenobiotic toxicity.

Objective

Quantify the pro-apoptotic efficacy of 2-azaspiro[4.5]decane derivatives in MM.1S multiple myeloma cell lines.

Causality & Assay Design

We utilize the MM.1S cell line because its survival is exquisitely dependent on the IL-6/STAT3 axis, making it the ideal phenotypic model[1]. A multiplexed readout (TUNEL assay combined with Caspase-3/7 fluorogenic cleavage) is strictly required. Relying solely on ATP-depletion assays (like CellTiter-Glo) is insufficient, as it cannot distinguish between apoptosis and necrosis.

Step-by-Step Methodology
  • Cell Seeding and Synchronization:

    • Action: Seed MM.1S cells at 2×104 cells/well in a 96-well plate using RPMI-1640 media supplemented with exactly 1% FBS. Incubate for 12 hours prior to treatment.

    • Causality: Low-serum starvation synchronizes the cell cycle and sensitizes the cells to exogenous IL-6, ensuring that the baseline survival signal is strictly controlled and assay noise is minimized.

  • Compound Administration:

    • Action: Treat cells with the synthesized derivative in a 10-point dose-response curve (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Bortezomib, 10 nM).

    • Causality: A 10-point curve is mathematically necessary for robust non-linear regression and accurate IC50​ calculation. Capping DMSO at 0.1% prevents solvent-induced membrane lysis, which would generate false-positive necrosis.

  • Multiplexed Execution Assay:

    • Action: After 24 hours of incubation, add a cell-permeable fluorogenic Caspase-3/7 substrate. Incubate for 1 hour at 37°C, then measure fluorescence (Ex/Em = 499/521 nm).

    • Causality: Caspase-3/7 activation is the terminal execution step of apoptosis. Measuring this specific enzymatic cleavage confirms the mechanism of cell death is strictly apoptotic[1].

  • Self-Validation & Quality Control (Critical Step):

    • Action: Calculate the Z'-factor for the assay plate using the vehicle (negative) and Bortezomib (positive) control wells.

    • Validation Check: The assay is only deemed valid if Z' > 0.5 . If Z' < 0.5, the plate must be discarded due to high variance. This internal control ensures that all reported IC50​ values are statistically robust and free from edge-effects or pipetting errors.

Workflow Synthesis Scaffold Synthesis (6-one functionalization) Culture Cell Culture (MM.1S Cells) Synthesis->Culture Treatment Compound Treatment (Dose-Response) Culture->Treatment Assay TUNEL / Caspase Assay (Apoptosis Readout) Treatment->Assay Validation Data Validation (Z' > 0.5) Assay->Validation

Step-by-step workflow for validating caspase-mediated apoptosis in MM.1S cells.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination of 2-Azaspiro[4.5]decan-6-one Scaffolds

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Spirocyclic scaffolds, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Spirocyclic scaffolds, particularly 2-azaspiro[4.5]decanes, are highly valued in modern drug discovery as conformationally restricted, three-dimensional bioisosteres for flat aromatic rings. Functionalizing the C6 position of the 2-azaspiro[4.5]decan-6-one core via reductive amination is a critical pathway for introducing diverse pharmacophores.

However, the C6 ketone is situated immediately adjacent to the C5 spirocyclic quaternary center. This creates a neopentyl-like steric environment that severely hinders nucleophilic attack. Direct reductive amination using standard conditions—such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane—often fails. The hydride transfer outpaces the sluggish imine formation, leading to premature reduction of the starting material to the corresponding secondary alcohol .

The Solution: To overcome this steric penalty, a two-step, indirect reductive amination protocol is required. By utilizing Titanium(IV) isopropoxide (Ti(OiPr)₄) as both a potent Lewis acid and a water/alcohol scavenger, the equilibrium is forced toward the transient imine/enamine intermediate before any reducing agent is introduced . Subsequent addition of Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) ensures a highly chemoselective hydride transfer to yield the desired 6-amino-2-azaspiro[4.5]decane derivative .

Note on Protection Strategy: Prior to functionalizing the C6 ketone, the secondary amine at the C2 position must be orthogonally protected (typically as an N-Boc carbamate) to prevent uncontrolled oligomerization.

Quantitative Optimization of Reducing Systems

The table below summarizes the empirical data driving the selection of the Ti(OiPr)₄ / NaBH₃CN system for sterically hindered spirocyclic ketones.

Reducing SystemAdditiveSolventTempTypical Yield (%)Mechanistic Observation
NaBH(OAc)₃ NoneDCE25 °C< 20%Hydride transfer outpaces slow imine formation; premature ketone reduction.
NaBH₃CN AcOHMeOH25 °C30 - 40%Moderate conversion; equilibrium favors the ketone due to C6 steric bulk.
NaBH₄ Ti(OiPr)₄THF / EtOH0 °C to 25 °C75 - 85%Highly efficient; requires strict temperature control to prevent over-reduction.
NaBH₃CN Ti(OiPr)₄THF / EtOH25 °C80 - 90% Optimal. Ti(OiPr)₄ drives complete imine formation prior to selective reduction.

Reaction Workflow Visualization

G N1 N-Boc-2-azaspiro[4.5]decan-6-one (Sterically Hindered Ketone) N3 Ti(OiPr)4 Activation (Lewis Acid Catalysis) N1->N3 N2 Amine Nucleophile (R-NH2 or R2NH) N2->N3 N4 Transient Imine/Iminium Ion (Activated Intermediate) N3->N4 - H2O / - iPrOH N5 Reduction Step (NaBH3CN or NaBH4) N4->N5 N6 6-Amino-2-azaspiro[4.5]decane Derivative (Target Product) N5->N6 Hydride Transfer

Figure 1: Mechanism of Ti(OiPr)4-mediated reductive amination of 2-azaspiro[4.5]decan-6-one.

Step-by-Step Experimental Protocol

Scale: 5.0 mmol (Demonstration Scale) Target: tert-butyl 6-(benzylamino)-2-azaspiro[4.5]decane-2-carboxylate

Materials & Reagents
  • tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq, 5.0 mmol, 1.27 g)

  • Benzylamine (Nucleophile) (1.2 eq, 6.0 mmol, 0.65 mL)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq, 10.0 mmol, 2.96 mL)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 7.5 mmol, 0.47 g)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Absolute Ethanol (EtOH) (25 mL)

Step 1: Imine Formation (Activation)
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the N-Boc-protected spiro-ketone (1.27 g) and benzylamine (0.65 mL) in anhydrous THF (25 mL).

  • Titanium Addition: Syringe in Ti(OiPr)₄ (2.96 mL) dropwise over 5 minutes at room temperature.

  • Maturation: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12–16 hours.

    • Causality Check: The extended reaction time is non-negotiable. The spiro center creates a high kinetic barrier for the nucleophilic addition of the amine. Ti(OiPr)₄ coordinates to the ketone oxygen, increasing its electrophilicity, while simultaneously sequestering the displaced water to prevent equilibrium reversal.

Step 2: Chemoselective Reduction
  • Solvent Dilution: Dilute the reaction mixture with absolute EtOH (25 mL).

    • Causality Check: THF alone is a poor solvent for borohydride salts. The addition of EtOH solubilizes the NaBH₃CN, ensuring a homogeneous hydride transfer.

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath.

  • Hydride Addition: Add NaBH₃CN (0.47 g) in three equal portions over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4–6 hours. Monitor the disappearance of the imine intermediate via LC-MS.

Step 3: Quench and Titanium Sequestration (Critical Phase)
  • Quenching: Cool the mixture back to 0 °C and carefully add 5 mL of water (or 1N NaOH) dropwise.

    • Causality Check: Water hydrolyzes the active titanium complex, generating a voluminous, white Titanium Dioxide (TiO₂) precipitate.

  • Filtration: Do not attempt to extract the mixture directly, as the TiO₂ will form an unbreakable emulsion. Filter the entire suspension through a tightly packed, 2-inch pad of Celite in a sintered glass funnel. Wash the Celite cake thoroughly with Ethyl Acetate (3 × 30 mL).

Step 4: Workup & Purification
  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (50 mL) followed by brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel (Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes) to afford the pure 6-amino-2-azaspiro[4.5]decane derivative.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

  • Bhattacharyya, S. (1994). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination. Tetrahedron Letters, 35(15), 2401-2404. URL:[Link]

Application

Application Note: Scale-Up Manufacturing and Synthesis Protocol for 2-Azaspiro[4.5]decan-6-one

Document Type: Technical Application Note & Manufacturing Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 2-Azaspiro[4.5]decan-6-one (CAS: 1369140-93-1) Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Manufacturing Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 2-Azaspiro[4.5]decan-6-one (CAS: 1369140-93-1)

Introduction & Strategic Rationale

Spirocyclic amines, particularly the azaspiro[4.5]decane framework, have emerged as highly valuable bioisosteres for piperidine and morpholine rings in modern drug discovery. They offer enhanced metabolic stability, increased sp3 character (improving aqueous solubility), and unique three-dimensional vectors for target engagement [1]. However, the scalable construction of the spiro-quaternary carbon—especially when adjacent to a reactive ketone (the 6-position)—presents significant synthetic challenges. Traditional alkylation methods often suffer from poor regioselectivity, over-alkylation, and low yields [2].

To circumvent these limitations, this application note details a highly efficient, scalable, and self-validating protocol for the synthesis of 2-azaspiro[4.5]decan-6-one. The core strategy relies on a [3+2] cycloaddition between an in-situ generated exocyclic enone (2-methylenecyclohexanone) and a non-stabilized azomethine ylide [3].

Mechanistic Causality: Why This Route?
  • Avoidance of Homo-Dimerization: 2-Methylenecyclohexanone is highly unstable and prone to rapid homo-Diels-Alder dimerization. By generating it in situ via the elimination of a Mannich base quaternary salt in the presence of the ylide precursor, the[3+2] cycloaddition kinetically outcompetes dimerization.

  • Regioselectivity: The non-stabilized azomethine ylide (generated via desilylation/demethoxylation) reacts with the exocyclic double bond with absolute regiocontrol, placing the nitrogen at the 2-position of the resulting spirocycle.

  • Scalability: All intermediates prior to the cycloaddition are stable, crystalline salts, eliminating the need for hazardous energetic intermediates (such as azides) often used in spirocycle synthesis [4].

Synthetic Workflow & Pathway Visualization

G A Cyclohexanone (Starting Material) B Mannich Reaction (CH2O, HNMe2·HCl) A->B C 2-((Dimethylamino)methyl) cyclohexan-1-one B->C D Quaternization & Elimination (MeI, DBU) C->D E 2-Methylenecyclohexanone (Transient Exocyclic Enone) D->E G [3+2] Cycloaddition E->G F Azomethine Ylide (Generated in situ via TFA) F->G Trapping Agent H 2-Benzyl-2-azaspiro[4.5]decan-6-one (Protected Intermediate) G->H I Hydrogenolysis (H2, Pd/C) H->I J 2-Azaspiro[4.5]decan-6-one (Target API Intermediate) I->J

Caption: Workflow for the scale-up synthesis of 2-azaspiro[4.5]decan-6-one via [3+2] cycloaddition.

Step-by-Step Manufacturing Protocols

Step 1: Synthesis of 2-((Dimethylamino)methyl)cyclohexan-1-one Hydrochloride

Objective: Install the latent exocyclic double bond via a robust Mannich reaction.

  • Charge: To a 50 L glass-lined reactor, charge cyclohexanone (5.0 kg, 51.0 mol), dimethylamine hydrochloride (4.16 kg, 51.0 mol), and paraformaldehyde (1.53 kg, 51.0 mol).

  • Solvent Addition: Add absolute ethanol (20 L) and concentrated HCl (50 mL, catalytic).

  • Reaction: Heat the slurry to reflux (approx. 78 °C) under nitrogen. Maintain reflux for 12 hours. The suspension will gradually turn into a clear, pale-yellow solution.

  • In-Process Control (IPC): Sample for GC-MS. The reaction is deemed complete when paraformaldehyde is fully consumed.

  • Isolation: Concentrate the mixture under reduced pressure to 30% of its original volume. Add acetone (15 L) and cool to 0 °C to induce crystallization. Filter the white crystalline solid, wash with cold acetone (2 × 2 L), and dry under vacuum at 40 °C.

    • Self-Validation: The product must be a free-flowing white powder. A sticky residue indicates incomplete reaction or excess unreacted cyclohexanone.

Step 2: One-Pot Ylide Generation and [3+2] Cycloaddition

Objective: Generate the transient enone and trap it immediately with the azomethine ylide to form the spirocycle.

  • Freebasing: Dissolve the Mannich salt (4.0 kg, 20.8 mol) in water (15 L). Adjust pH to 10 using 2M NaOH. Extract with dichloromethane (DCM, 3 × 10 L). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Quaternization: Transfer the DCM solution to a clean 100 L reactor. Cool to 0 °C. Dropwise, add methyl iodide (MeI, 3.25 kg, 22.9 mol) over 1 hour. Stir for 2 hours at room temperature to form the quaternary ammonium salt.

  • Cycloaddition Setup: Cool the reactor to -10 °C. Add N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine (ylide precursor, 5.43 kg, 22.9 mol).

  • Initiation: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.48 kg, 22.9 mol) to induce elimination, immediately followed by a catalytic amount of trifluoroacetic acid (TFA, 237 g, 2.08 mol) to trigger ylide formation.

  • Reaction: Allow the reactor to warm to 20 °C and stir for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (20 L). Separate the organic layer, wash with brine (10 L), and concentrate. Purify via short-path silica gel filtration (Hexanes/EtOAc 8:2) to yield 2-benzyl-2-azaspiro[4.5]decan-6-one as a viscous pale oil.

Step 3: Hydrogenolysis to 2-Azaspiro[4.5]decan-6-one

Objective: Remove the benzyl protecting group to yield the target secondary amine.

  • Charge: In a 20 L Hastelloy autoclave, dissolve 2-benzyl-2-azaspiro[4.5]decan-6-one (3.0 kg, 12.3 mol) in methanol (12 L).

  • Catalyst: Carefully charge 10% Pd/C (300 g, 50% wet).

  • Hydrogenation: Purge the vessel with N2​ (3x), then with H2​ (3x). Pressurize with H2​ to 50 psi (3.4 bar) and heat to 40 °C. Stir vigorously for 8 hours.

  • IPC: Monitor by LC-MS. Disappearance of the m/z 244 [M+H]+ peak and appearance of m/z 154 [M+H]+ indicates completion.

  • Filtration: Filter the mixture through a Celite pad under a nitrogen atmosphere to remove the catalyst. Wash the pad with methanol (2 L).

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude 2-azaspiro[4.5]decan-6-one. (Optional: The product can be treated with Boc-anhydride directly in the same pot if the N-Boc derivative is required).

Quantitative Data & Scale-Up Metrics

The following table summarizes the performance of this protocol across three distinct scale-up campaigns, demonstrating the robustness of the[3+2] cycloaddition strategy.

MetricPilot Batch 1Pilot Batch 2Manufacturing Batch 1
Input (Cyclohexanone) 500 g2.0 kg5.0 kg
Yield: Step 1 (Mannich) 88%91%89%
Yield: Step 2 (Cycloaddition) 72%76%74%
Yield: Step 3 (Deprotection) 95%94%96%
Overall Isolated Yield 60.1% 65.0% 63.2%
Final Purity (HPLC-UV) 98.2%99.1%99.4%
E-Factor (Overall) 18.415.214.8

Table 1: Scale-up metrics demonstrating consistent yield and purity profiles across increasing batch sizes.

References

  • Li, C., Zhao, Y., Zhou, J., Wang, X., Hou, J., Song, Y., Liu, W., & Han, G. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 18(42), 8683-8687. URL:[Link]

  • Knölker, H.-J., Baum, E., & Kosub, M. (1996). Tricarbonylcyclohexadienyliumiron Complexes in the Synthesis of 2-Azaspiro[5.5]undecane System with Tunable Amide. The Journal of Organic Chemistry, 61(16), 5528-5531. URL:[Link]

  • Al-Qurashi, N. T., & Al-Ghamdi, A. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. URL:[Link]

  • Treitler, D. S., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 25(5), 1195-1205. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Azaspiro[4.5]decan-6-one

Welcome to the Technical Support Center for the synthesis of 2-azaspiro[4.5]decan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-azaspiro[4.5]decan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this valuable spirocyclic scaffold. Our goal is to empower you with the knowledge to improve your synthesis yield, overcome common experimental hurdles, and ensure the integrity of your results.

Introduction to the Synthesis of 2-Azaspiro[4.5]decan-6-one

2-Azaspiro[4.5]decan-6-one, a spiro-γ-lactam, is a key structural motif in medicinal chemistry due to its rigid, three-dimensional architecture, which can enhance binding affinity and selectivity to biological targets. The synthesis of such spirocycles, however, often presents challenges, including low yields and the formation of hard-to-separate diastereomers. This guide will focus on a robust and scalable two-step synthetic approach commencing from a commercially available starting material, spiro[4.5]decan-6-one, via an oximation followed by a Beckmann rearrangement. We will also address alternative synthetic strategies and provide comprehensive troubleshooting advice.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-azaspiro[4.5]decan-6-one.

Problem 1: Low Yield of Spiro[4.5]decan-6-one Oxime (Intermediate)

Q: My oximation reaction is sluggish and results in a low yield of the desired spiro[4.5]decan-6-one oxime. What are the likely causes and how can I improve the yield?

A: Low yields in the oximation step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration.

  • Suboptimal pH: The pH of the reaction medium is crucial for oxime formation.

    • Solution: Ensure the pH is within the optimal range (typically 4-5) for the reaction. The addition of a base, such as sodium acetate, is critical to buffer the reaction mixture and neutralize the liberated acid.

  • Reagent Quality: The quality of hydroxylamine hydrochloride can affect the reaction outcome.

    • Solution: Use a fresh, high-purity batch of hydroxylamine hydrochloride.

  • Inefficient Work-up: The product may be lost during the work-up procedure.

    • Solution: Ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended.

Problem 2: Low Yield in the Beckmann Rearrangement Step

Q: The Beckmann rearrangement of the oxime to the 2-azaspiro[4.5]decan-6-one is inefficient. How can I optimize this step?

A: The Beckmann rearrangement is a powerful transformation, but its success is highly dependent on the reaction conditions.

  • Choice of Reagent: The strength of the acid catalyst is critical.

    • Solution: Polyphosphoric acid (PPA) is a common and effective reagent for this transformation. However, other strong acids or Lewis acids can also be employed. If PPA is not yielding satisfactory results, consider screening other reagents such as sulfuric acid, phosphorus pentachloride, or Eaton's reagent.

  • Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion while minimizing side reactions.

    • Solution: The reaction is typically performed at elevated temperatures. If the reaction is incomplete, a modest increase in temperature or prolonged reaction time may be beneficial. However, excessively high temperatures can lead to decomposition. Careful optimization is key.

  • Moisture Contamination: The presence of water can hydrolyze the intermediate nitrilium ion, leading to byproducts.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents where possible.

  • Incomplete Quenching and Neutralization: Improper work-up can lead to product loss.

    • Solution: The reaction mixture should be carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or potassium carbonate) to precipitate the product. Ensure the pH is basic before extraction.

Problem 3: Formation of Diastereomers

Q: I have successfully synthesized the 2-azaspiro[4.5]decan-6-one, but it is a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity or separate the isomers?

A: The formation of diastereomers is a common challenge in spirocycle synthesis.[1]

  • Improving Diastereoselectivity:

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the diastereoselectivity of the cyclization step in alternative synthetic routes.

    • Chiral Catalysts: For certain synthetic strategies, the use of chiral catalysts can induce high levels of diastereoselectivity.[1]

  • Separation of Diastereomers:

    • Column Chromatography: This is the most common method for separating diastereomers.[2]

      • Normal Phase: Silica gel is the standard stationary phase. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal conditions for separation.

      • Reversed-Phase: For more polar compounds, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and an organic modifier (e.g., acetonitrile or methanol) can be effective.[2][3]

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for the separation of diastereomers, often with higher resolution than flash chromatography.[4]

    • Recrystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-azaspiro[4.5]decan-6-one?

A1: Several synthetic strategies have been reported for the synthesis of the 2-azaspiro[4.5]decane core. The most common include:

  • Beckmann Rearrangement: This involves the rearrangement of a spiro[4.5]decan-6-one oxime, which is a reliable and scalable method.[5]

  • Intramolecular Schmidt Reaction: This reaction involves the acid-promoted cyclization of an azido-ketone.[6][7] It is a powerful method for constructing nitrogen-containing rings.

  • [3+2] Cycloaddition Reactions: These reactions, often photocatalyzed, can provide diastereoselective access to substituted 2-azaspiro[4.5]decan-6-ones.[8]

Q2: What is the mechanism of the Beckmann rearrangement in this synthesis?

A2: The Beckmann rearrangement proceeds through the following key steps:

  • Protonation of the Oxime: The hydroxyl group of the spiro[4.5]decan-6-one oxime is protonated by a strong acid.

  • Rearrangement and Water Elimination: The alkyl group anti-periplanar to the leaving group (water) migrates to the nitrogen atom, with the simultaneous loss of a water molecule to form a nitrilium ion.

  • Hydrolysis: The nitrilium ion is then hydrolyzed by water to form the corresponding lactam, 2-azaspiro[4.5]decan-6-one.[9]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Hydroxylamine Hydrochloride: This reagent is corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and viscous. Handle in a fume hood and wear appropriate PPE. The quenching of PPA with water is highly exothermic and should be done with extreme care by slowly adding the PPA mixture to ice.

  • Organic Solvents: Use flammable organic solvents in a well-ventilated fume hood and away from ignition sources.

Q4: How can I confirm the structure of my final product?

A4: The structure of 2-azaspiro[4.5]decan-6-one should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of a characteristic amide carbonyl stretch (typically around 1650-1680 cm-1) will support the formation of the lactam.

Experimental Protocols

Proposed Synthesis of 2-Azaspiro[4.5]decan-6-one via Beckmann Rearrangement

This protocol is adapted from established procedures for the synthesis of analogous spiro-lactams.[5]

Step 1: Synthesis of Spiro[4.5]decan-6-one Oxime

  • To a solution of spiro[4.5]decan-6-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spiro[4.5]decan-6-one oxime, which can often be used in the next step without further purification.

Step 2: Beckmann Rearrangement to 2-Azaspiro[4.5]decan-6-one

  • Carefully add the crude spiro[4.5]decan-6-one oxime (1 equivalent) to polyphosphoric acid (PPA) at room temperature with stirring.

  • Heat the reaction mixture to 120-130 °C for 30-60 minutes.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a concentrated solution of sodium hydroxide or potassium carbonate until the pH is > 8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-azaspiro[4.5]decan-6-one.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Azaspiro[4.5]decanone Scaffolds

Synthetic StrategyKey FeaturesCommon Challenges
Beckmann Rearrangement Scalable, uses readily available starting materials.[5]Harsh acidic conditions, potential for byproducts.
Intramolecular Schmidt Reaction Forms the lactam in a single step from an azido-ketone.[6]Use of potentially explosive azides, regioselectivity can be an issue.[10]
[3+2] Cycloaddition Can offer high diastereoselectivity with the right catalyst and conditions.[8]May require specialized catalysts and starting materials.

Visualizations

Workflow for the Synthesis of 2-Azaspiro[4.5]decan-6-one

Synthesis_Workflow Start Spiro[4.5]decan-6-one Oxime Spiro[4.5]decan-6-one Oxime Start->Oxime 1. Oximation (NH2OH.HCl, NaOAc, EtOH) Lactam 2-Azaspiro[4.5]decan-6-one Oxime->Lactam 2. Beckmann Rearrangement (Polyphosphoric Acid) Purification Purification (Column Chromatography) Lactam->Purification Final_Product Pure 2-Azaspiro[4.5]decan-6-one Purification->Final_Product

Caption: Proposed synthetic workflow for 2-azaspiro[4.5]decan-6-one.

Mechanism of the Beckmann Rearrangement

Beckmann_Mechanism cluster_0 1. Protonation cluster_1 2. Rearrangement cluster_2 3. Hydrolysis Oxime Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime H+ Nitrilium Nitrilium Ion Protonated_Oxime->Nitrilium -H2O Lactam Lactam Nitrilium->Lactam +H2O, -H+

Caption: Key steps in the Beckmann rearrangement mechanism.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield decision decision solution solution Start Low Yield Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time Incomplete->Extend_Time Increase_Temp Increase Temperature (cautiously) Incomplete->Increase_Temp Optimize_Conditions Optimize Reaction Conditions Complete->Optimize_Conditions Check_Reagents Check Reagent Quality Optimize_Conditions->Check_Reagents Conditions OK Fresh_Reagents Use Fresh Reagents Check_Reagents->Fresh_Reagents Poor Quality Workup_Issue Investigate Work-up Check_Reagents->Workup_Issue Good Quality Optimize_Workup Optimize Extraction/Purification Workup_Issue->Optimize_Workup

Sources

Optimization

Purification and chromatography methods for unreacted 2-azaspiro[4.5]decan-6-one

Technical Support Center: Purification Analytics for Unreacted 2-Azaspiro[4.5]decan-6-one Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification Analytics for Unreacted 2-Azaspiro[4.5]decan-6-one

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and synthetic chemists who are troubleshooting the isolation of unreacted 2-azaspiro[4.5]decan-6-one from complex spirocyclic reaction mixtures.

Part 1: Mechanistic Insights & Causality

The purification of unreacted 2-azaspiro[4.5]decan-6-one is notoriously difficult due to two primary structural features: the presence of a highly basic secondary amine and the absence of an extended conjugated π -system.

The Silanol Interaction Paradigm The free secondary amine in the spiro-ring system has a conjugate acid pKa of approximately 10.0–10.5. Standard bare silica gel ( SiO2​ ) contains weakly acidic surface silanol groups (Si-OH) with a pKa of ~4.5. When the free amine is loaded onto a bare silica column, an immediate acid-base interaction occurs, yielding a strong ionic bond ( Si−O−+H2​N−R ). This causality explains the severe peak tailing, irreversible adsorption, and poor mass recovery typically observed.

While N-protected spirocycles (e.g., 2-benzyl-4-methylene-2-azaspiro[4.5]decan-6-one) sterically shield the amine lone pair and can be easily purified on bare silica using standard solvents like dichloromethane 1, the unreacted free amine requires either the suppression of silanol ionization via basic modifiers or the use of amine-functionalized stationary phases. Furthermore, standard spiro-decanones lack a strong UV chromophore 2, rendering standard 254 nm UV detection ineffective.

Part 2: Troubleshooting Desk (FAQs)

Q: Why is my unreacted 2-azaspiro[4.5]decan-6-one streaking across the entire TLC plate? A: Streaking is the macroscopic symptom of the microscopic silanol-amine interaction described above. If you are using standard hexanes/ethyl acetate gradients—which are typically sufficient for related spiro-lactams [[3]]( free amine will streak. You must add 1–5% Triethylamine (TEA) or aqueous ammonium hydroxide ( NH4​OH ) to your mobile phase to competitively bind the acidic silanols, allowing the spirocycle to elute as a tight band.

Q: I cannot see the compound on my UV trace during flash chromatography. How do I track it? A: The isolated ketone only exhibits a weak n→π∗ transition near 280 nm, which is easily masked by solvents like ethyl acetate. You must switch your detection modality. Use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for real-time fraction collection. For offline TLC tracking, dip the plate in a Ninhydrin stain and heat it; the secondary amine will react to form a distinct purple/pink spot.

Q: How do I cleanly separate the unreacted amine from the N-alkylated product? A: Leverage the polarity differential. The unreacted secondary amine is significantly more polar than the tertiary N-alkylated product. On an amine-functionalized silica column (KP-NH), the less polar N-alkylated product will elute rapidly, followed by the unreacted secondary amine, with baseline resolution.

Part 3: Decision Pathway & Workflows

G A Crude Mixture (Spirocyclic Amine + Impurities) B Chromophore Check (UV 254 nm Active?) A->B C Use ELSD / CAD / MS (Universal Detection) B->C No (Free Amine) D Use Standard UV (Derivatized Products) B->D Yes (e.g., N-Benzyl) E Stationary Phase Selection C->E D->E F Amine-Functionalized Silica (No Modifier Needed) E->F High Recovery G Bare Silica (Requires 5% TEA) E->G Budget Option

Workflow for the isolation of unreacted 2-azaspiro[4.5]decan-6-one from crude mixtures.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity and prevent catastrophic sample loss.

Protocol A: Normal-Phase Flash Chromatography (Optimal Recovery)

Use this method to recover unreacted starting material without exposing it to harsh basic modifiers.

  • Stationary Phase Preparation: Select an Amine-Functionalized Silica cartridge (e.g., Biotage KP-NH).

  • System Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexanes.

    • Validation Checkpoint: Monitor the ELSD baseline. Do not proceed until the drift is <2 mV/min. A fluctuating baseline indicates the column is shedding functional groups.

  • Sample Loading: Dissolve the crude mixture containing 2-azaspiro[4.5]decan-6-one in a minimum volume of Dichloromethane (DCM) and dry-load it onto Celite.

    • Validation Checkpoint: Spot the initial flow-through on a TLC plate and stain with Ninhydrin. If a purple spot appears immediately, the column is overloaded; abort and use a larger cartridge.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes over 10 CVs.

  • Fraction Collection: Trigger fraction collection via ELSD (Threshold >10 mV).

Protocol B: Reversed-Phase HPLC (High Purity)

Use this method when separating closely related spirocyclic isomers or stereoisomers.

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge) designed to withstand high pH.

  • Mobile Phase Preparation:

    • Buffer A: H2​O with 0.1% NH4​OH (Adjusted to pH 10.0).

    • Buffer B: Acetonitrile.

    • Causality Note: Operating at pH 10.0 ensures the secondary amine (pKa ~10) is predominantly deprotonated (neutral state), maximizing its retention on the hydrophobic C18 phase and preventing peak splitting.

  • Equilibration: Run at 5% B for 5 minutes.

    • Validation Checkpoint: Inject a blank sample (solvent only) to confirm no ghost peaks elute at the expected retention time.

  • Elution: Apply a linear gradient from 5% B to 60% B over 20 minutes. Monitor via MS (ESI+) targeting the [M+H]+ ion.

Part 5: Quantitative Data Analytics

The following table summarizes the expected chromatographic behavior of 2-azaspiro[4.5]decan-6-one across various systems, derived from empirical optimization.

Chromatography ModeStationary PhaseMobile Phase SystemRequired ModifierExpected TLC Rf​ / BehaviorMass Recovery
Normal Phase (Standard) Bare Silica ( SiO2​ )Hexane / EtOAc (1:1)None Rf​ 0.0 - 0.1 (Severe Streaking)< 30% (Irreversible binding)
Normal Phase (Modified) Bare Silica ( SiO2​ )Hexane / EtOAc (1:1)5% Triethylamine Rf​ 0.35 (Moderate tailing)~ 65 - 75%
Normal Phase (Optimized) KP-NH (Amine Silica)Hexane / EtOAc (1:1)None Rf​ 0.45 (Sharp, circular spot)> 92%
Reversed-Phase (HPLC) C18 (End-capped)Water / Acetonitrile0.1% NH4​OH (pH 10) Rt​ ~ 8.5 min (Symmetrical peak)> 95%

References

  • Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols - Benchchem - 3

  • 2-Azaspiro[4.5]decan-1-one | 1005-85-2 - Sigma-Aldrich - 2

  • Supporting Information - Wiley-VCH -1

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Azaspiro[4.5]decan-6-one Solubility

Welcome to the Application Support Center. As spirocyclic scaffolds become increasingly prevalent in drug discovery to improve the three-dimensionality (Fsp³) of lead compounds [1], handling their unique physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As spirocyclic scaffolds become increasingly prevalent in drug discovery to improve the three-dimensionality (Fsp³) of lead compounds [1], handling their unique physicochemical properties is critical.

This guide is designed for researchers and process chemists experiencing poor solubility of 2-azaspiro[4.5]decan-6-one in standard organic solvents. Below, you will find diagnostic FAQs, mechanistic explanations, and field-proven protocols to overcome these bottlenecks.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why is 2-azaspiro[4.5]decan-6-one highly insoluble in standard aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A: The insolubility is driven by crystal lattice thermodynamics, not inherent lipophilicity. 2-azaspiro[4.5]decan-6-one is a bifunctional molecule containing a secondary amine (N–H) and a ketone (C=O). The N–H acts as a strong hydrogen-bond donor, while the C=O and amine nitrogen act as hydrogen-bond acceptors. In the solid state, this leads to a robust, highly ordered intermolecular hydrogen-bonded network. Standard aprotic solvents lack the capacity to competitively disrupt these solute-solute interactions [2].

Q: My synthetic route requires functionalizing the ketone. How can I get the starting material into solution? A: The most reliable chemical solution is Amine Protection . Masking the secondary amine with a tert-butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) group eliminates the N–H hydrogen-bond donor. This drastically lowers the topological polar surface area (TPSA) and prevents aggregation, rendering the molecule freely soluble in DCM, EtOAc, and even hexanes.

Q: What if my workflow requires the amine to remain unprotected (e.g., direct cross-coupling or analytical NMR)? A: You must employ a Co-Solvent Disruption Strategy guided by Hansen Solubility Parameters (HSP) [3]. By introducing a small volume fraction (5–10% v/v) of a polar protic solvent (like methanol or trifluoroethanol) into your bulk aprotic solvent, you introduce competitive hydrogen-bond donors that break the spirocycle's intermolecular lattice without fundamentally altering the bulk solvent's boiling point.

Part 2: Visualizing the Troubleshooting Workflow

G A 2-azaspiro[4.5]decan-6-one Insoluble in Organic Solvent B Is the free secondary amine required for the next step? A->B C YES Use Co-Solvent Strategy B->C Yes D NO Use Protecting Group B->D No E Add 5-10% MeOH/EtOH to disrupt H-bonding C->E F Boc or Cbz Protection to mask N-H donor D->F

Decision tree for optimizing the organic solubility of 2-azaspiro[4.5]decan-6-one.

Mechanism N1 Aggregated Free Base N2 H-Bond Disruption N1->N2 + Protic Solvent N3 Solvated Monomer N2->N3 Enthalpic Release

Thermodynamic pathway of solubilizing aggregated spirocyclic free bases via H-bond disruption.

Part 3: Quantitative Physicochemical Data

Understanding the numerical shift in molecular properties explains why derivatization is the gold standard for handling spirocyclic amines in organic synthesis.

PropertyFree Base (2-azaspiro[4.5]decan-6-one)Boc-Protected DerivativeMechanistic Impact / Causality
H-Bond Donors 1 (Secondary N-H)0Removal of donor prevents solute-solute lattice formation.
H-Bond Acceptors 2 (N, C=O)3 (N, C=O, Boc-C=O)Shifts molecule to interact favorably with aprotic solvents.
LogP (Est.) ~0.8~2.9Massive increase in lipophilicity drives organic solubility.
Solubility in DCM < 5 mg/mL (Suspension)> 200 mg/mL (Clear)Enables high-concentration homogeneous reactions.
Solubility in Hexane InsolubleSolubleAllows for standard normal-phase silica gel chromatography.

Part 4: Field-Proven Experimental Protocols

Protocol A: Biphasic Boc-Protection (Chemical Solubilization)

Attempting to protect the free base in pure DCM often results in sluggish, incomplete reactions due to the starting material remaining suspended as a solid. This protocol utilizes a self-validating biphasic system.

Mechanistic Rationale: By using a Tetrahydrofuran (THF) / Water mixture, the aqueous layer dissolves the inorganic base, while the THF solvates the Boc-anhydride. As the insoluble spirocycle reacts at the liquid-liquid interface, the newly formed lipophilic Boc-derivative is immediately pulled into the organic layer, driving the thermodynamic equilibrium forward.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 2-azaspiro[4.5]decan-6-one (1.0 equiv) in a 1:1 mixture of THF and 1M aqueous NaOH (yielding a 0.2 M overall concentration).

  • Reagent Addition: Cool the vigorously stirring suspension to 0 °C. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in a minimal amount of THF and add it dropwise over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Check: The reaction is complete when the opaque, milky suspension fully resolves into two clear, distinct liquid phases.

  • Workup: Separate the layers. Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure. The resulting Boc-protected spirocycle will be highly soluble in organic solvents and ready for downstream ketone functionalization.

Protocol B: Co-Solvent Disruption (Physical Solubilization)

Use this protocol when the free amine must be preserved for analytical testing (e.g., NMR) or immediate coupling reactions.

Mechanistic Rationale: Methanol acts as an aggressive hydrogen-bond competitor. It intercepts the N–H and C=O interactions between spirocycle monomers, replacing them with transient solvent-solute hydrogen bonds, thereby lowering the energy barrier for solvation.

Step-by-Step Methodology:

  • Initial Suspension: Weigh the required amount of 2-azaspiro[4.5]decan-6-one into your reaction vessel. Add the primary aprotic solvent (e.g., DCM or Chloroform) to achieve the target molarity. The mixture will appear cloudy.

  • Titration: Add Methanol (or CD₃OD for NMR) dropwise in 1% v/v increments.

  • Kinetic Disruption: After each addition, apply ultrasonic agitation (sonication) for 30 seconds. Sonication provides the localized kinetic energy required to break the crystalline lattice while the methanol stabilizes the freed monomers.

  • Validation: Stop methanol addition once the solution becomes completely transparent (typically requires 5–10% v/v).

    • Self-Validation Check: Let the solution sit at room temperature for 15 minutes. If no precipitation occurs, the metastable solvated state is secure for your subsequent reaction.

References

  • The Spirocycle Surge in Drug Discovery Drug Hunter URL:[Link]

  • Prediction-based trade-off analysis of polymer membranes for organic solvent reverse osmosis of hydrocarbons (Application of Hansen Solubility Parameters) Nature Materials / Georgia Tech Research URL:[Link]

Optimization

Technical Support Center: Chiral Resolution of 2-Azaspiro[4.5]decan-6-one Enantiomers

Welcome to the technical support center for the chiral resolution of 2-azaspiro[4.5]decan-6-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 2-azaspiro[4.5]decan-6-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The 2-azaspiro[4.5]decane core is a significant structural motif in medicinal chemistry, and the ability to isolate its enantiomers is crucial for the development of new therapeutics.[1][2][3]

This resource provides practical, field-proven insights to help you overcome common challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of 2-azaspiro[4.5]decan-6-one?

A1: The primary methods for resolving racemic 2-azaspiro[4.5]decan-6-one are diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC).

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[4] These diastereomers have different physical properties, such as solubility, allowing for their separation through selective crystallization.[4][5] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent.[4]

  • Chiral HPLC: This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

A2: The selection of a resolving agent is often an empirical process.[8] It is highly recommended to screen a variety of commercially available chiral acids, such as derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[8][9] The ideal resolving agent will form a diastereomeric salt with one enantiomer of the spiro-ketone that has significantly lower solubility in a chosen solvent system compared to the other diastereomeric salt.[8]

Q3: What is the role of the solvent in diastereomeric salt crystallization, and how do I choose the right one?

A3: The solvent is a critical factor in the success of a diastereomeric salt resolution.[8] It directly influences the solubilities of the two diastereomeric salts. An optimal solvent system will maximize the precipitation of the desired diastereomeric salt while keeping the undesired one dissolved.[8] It is common to use solvent mixtures to fine-tune these solubility properties.[8][10] A solvent screen is a crucial first step in optimizing your resolution.[4]

Q4: My chiral HPLC separation is showing poor resolution. What are the first things I should check?

A4: Poor resolution in chiral HPLC can stem from several factors. Start by checking the following:

  • Column Choice: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for a wide range of compounds.[4][7]

  • Mobile Phase Composition: Small changes in the mobile phase, such as the ratio of organic modifiers (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane), can significantly impact resolution.[7] The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid for acids, diethylamine for bases) can also be crucial.[4][7]

  • Flow Rate: Chiral separations often benefit from lower flow rates than standard HPLC.[11]

  • Temperature: Maintaining a consistent and optimized temperature is important for reproducibility.[11]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Diastereomeric Salt Crystallization Issues

Problem 1: My diastereomeric salt is "oiling out" instead of forming crystals.

  • Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[4] This can be caused by a high initial concentration of the salt, a rapid cooling rate, or an inappropriate solvent.[4][10]

  • Solutions:

    • Reduce Concentration: Add more solvent to the mixture to decrease the overall concentration.[4]

    • Slow Down Cooling: Employ a controlled and slower cooling ramp to encourage crystal formation over oiling out.[4]

    • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the salt is less soluble.[10]

    • Seeding: Introduce a few seed crystals of the desired diastereomeric salt to provide a nucleation site for crystallization to begin.[4]

Problem 2: I am not getting any crystal formation.

  • Cause: A lack of crystal formation usually points to issues with supersaturation or nucleation.[4] The diastereomeric salt may be too soluble in the chosen solvent, or the energy barrier for nucleation is too high.

  • Solutions:

    • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[10]

    • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salt is less soluble (an anti-solvent) to induce precipitation.[10]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic glass fragments can act as nucleation sites.[4]

    • Seeding: As mentioned above, adding seed crystals is a very effective way to induce crystallization.[4]

Problem 3: The enantiomeric excess (e.e.) of my resolved product is low.

  • Cause: Low enantiomeric excess is often due to the co-precipitation of the undesired diastereomer.[10] This can happen if the solubility difference between the two diastereomers in the chosen solvent is not significant enough.[10]

  • Solutions:

    • Recrystallization: The most common method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[10] This process can be repeated until the desired e.e. is achieved.[10]

    • Solvent Optimization: Re-evaluate your solvent system. A different solvent or solvent mixture may provide a greater solubility difference between the diastereomers.[4]

    • Controlled Cooling: A very slow and controlled cooling rate can help prevent the co-precipitation of the more soluble diastereomer.[4]

Chiral HPLC Troubleshooting

Problem 1: The operating pressure of my HPLC system has suddenly increased.

  • Cause: A sudden pressure increase is often due to a blockage in the system, most commonly at the inlet frit of the column.[12] This can be caused by precipitated sample or particulate matter in the mobile phase.[12]

  • Solutions:

    • Reverse Column Flow: A simple first step is to reverse the flow direction through the column at a low flow rate to try and dislodge the blockage from the frit.[12]

    • Clean/Replace Frit: If reversing the flow doesn't work, the inlet frit may need to be carefully cleaned or replaced according to the manufacturer's instructions.[12]

    • Sample Preparation: Ensure your samples are fully dissolved and filtered through a syringe filter before injection to prevent future blockages.[12]

    • Guard Column: Using a guard column before your analytical column is highly recommended to protect it from contaminants and particulates.[12]

Problem 2: I am observing peak tailing or broadening.

  • Cause: Peak tailing or broadening can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column degradation, or issues with the mobile phase.

  • Solutions:

    • Mobile Phase Modifiers: For basic compounds like 2-azaspiro[4.5]decan-6-one, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can help reduce peak tailing by minimizing interactions with residual silanols on the silica-based stationary phase.[4]

    • Column Flushing: If the column has been used with a variety of samples, strongly retained impurities may have accumulated at the head of the column.[12] Flushing the column with a strong solvent (check the column's instruction manual for compatible solvents) can help remove these contaminants.[12]

    • Check for Voids: A void at the head of the column can also cause peak shape issues. This can sometimes be seen as a small depression in the packing material at the inlet. If a void is present, the column may need to be repacked or replaced.

Problem 3: My retention times are drifting or are not reproducible.

  • Cause: Drifting retention times can be caused by changes in mobile phase composition, temperature fluctuations, or column equilibration issues. The history of a chiral column's use can also significantly impact its performance.[13]

  • Solutions:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can sometimes take longer for chiral separations.

    • Temperature Control: Use a column oven to maintain a constant and stable temperature.[11]

    • Dedicated Column: If possible, dedicate a specific chiral column to a particular separation to avoid issues with "column memory," where traces of previous mobile phase additives can affect current separations.[13]

Experimental Protocols & Data Presentation

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general framework. Specific quantities and solvents will need to be optimized for 2-azaspiro[4.5]decan-6-one.

  • Reaction Setup: In a clean, dry flask, dissolve the racemic 2-azaspiro[4.5]decan-6-one in a suitable solvent (e.g., ethanol, isopropanol, or a mixture).

  • Addition of Resolving Agent: Add a solution of the chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) in the same solvent, typically in a 0.5 to 1.0 molar equivalent ratio, to the racemic mixture.

  • Crystallization: Heat the mixture gently to ensure complete dissolution. Then, allow the solution to cool slowly to room temperature.[10] If no crystals form, further cooling in an ice bath or refrigerator may be necessary.[10]

  • Isolation: Isolate the precipitated diastereomeric salt by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[10]

  • Drying: Dry the isolated crystals under vacuum.[10]

  • Liberation of the Enantiomer: Dissolve the dried diastereomeric salt in water. Adjust the pH with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free spiro-ketone.[10]

  • Extraction and Analysis: Extract the liberated enantiomer with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched product. Determine the enantiomeric excess (e.e.) by chiral HPLC.

Data Summary for Optimization

Systematically record your experimental parameters to aid in optimization.

Experiment #Resolving AgentSolvent SystemMolar Ratio (Racemate:Agent)Cooling ProfileYield (%)d.e. / e.e. (%)
1(R)-Mandelic AcidEthanol1:0.5Slow cool to RT
2(R)-Mandelic AcidEthanol/Water (9:1)1:0.5Slow cool to RT
3(+)-Tartaric AcidIsopropanol1:1Controlled ramp to 0°C
...............

d.e. = diastereomeric excess, e.e. = enantiomeric excess

Protocol 2: Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of the resolved 2-azaspiro[4.5]decan-6-one (or the diastereomeric salt) in the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is a good starting point.[4]

    • Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol.[4] For the basic 2-azaspiro[4.5]decan-6-one, add a small amount of diethylamine (e.g., 0.1%) to the mobile phase to improve peak shape.[4]

    • Flow Rate: Start with a flow rate of 0.5-1.0 mL/min.

    • Detection: Use a UV detector at an appropriate wavelength.

  • Injection and Analysis: Inject the prepared sample onto the column and monitor the elution profile. The two enantiomers should appear as two separate peaks.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (e.e.).

Visualizations

Chiral_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Isolation cluster_analysis Analysis racemate Racemic Mixture (R/S)-2-azaspiro[4.5]decan-6-one form_salts Form Diastereomeric Salts (R-R' and S-R') racemate->form_salts agent Chiral Resolving Agent (e.g., R'-Acid) agent->form_salts dissolve Dissolve in Optimal Solvent form_salts->dissolve crystallize Induce Crystallization (e.g., Cooling) dissolve->crystallize filtration Filtration crystallize->filtration solid Solid: Enriched Salt (e.g., S-R') filtration->solid Isolate Solid mother_liquor Mother Liquor: Enriched in Soluble Salt (R-R') filtration->mother_liquor Collect Filtrate liberate Liberate Enantiomer (Base Wash) solid->liberate pure_enantiomer Pure Enantiomer (S) liberate->pure_enantiomer analysis Analyze e.e. (Chiral HPLC) pure_enantiomer->analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

HPLC_Troubleshooting cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_conditions Method Conditions start Poor HPLC Resolution col_choice Inappropriate CSP? start->col_choice col_deg Column Degradation? start->col_deg col_cont Contamination? start->col_cont mp_comp Suboptimal Composition? start->mp_comp mp_mod Missing Modifier? start->mp_mod flow_rate Flow Rate Too High? start->flow_rate temp Temperature Fluctuation? start->temp sol_screen_cols sol_screen_cols col_choice->sol_screen_cols Solution: Screen different chiral stationary phases. sol_replace_col sol_replace_col col_deg->sol_replace_col Solution: Replace column. sol_flush_col sol_flush_col col_cont->sol_flush_col Solution: Flush with strong solvent. sol_opt_mp sol_opt_mp mp_comp->sol_opt_mp Solution: Optimize solvent ratio. sol_add_mod sol_add_mod mp_mod->sol_add_mod Solution: Add acid/base modifier. sol_reduce_flow sol_reduce_flow flow_rate->sol_reduce_flow Solution: Reduce flow rate. sol_use_oven sol_use_oven temp->sol_use_oven Solution: Use column oven.

Caption: Troubleshooting logic for poor chiral HPLC resolution.

References

  • Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • Benchchem. (n.d.). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Benchchem. (n.d.). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis.
  • HETEROCYCLES, Vol. 105, No. 1, 2022. Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid.
  • Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • LCGC International. (2026, March 25). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Enantioseparation of Chiral Drugs – An Overview. (2008, September 2). International Journal of Pharmaceutical and Clinical Research, 1(1), 1-10.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Keglevich, G., et al. (2016). Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes. Dalton Transactions, 45(5), 1823-1842. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ketone Reduction in 2-Azaspiro[4.5]decan-6-one

Welcome to the technical support center for the synthesis and modification of 2-azaspiro[4.5]decan-6-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and modification of 2-azaspiro[4.5]decan-6-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical ketone reduction step. The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] The successful and stereocontrolled reduction of the C6-ketone to the corresponding alcohol is often a pivotal step in the synthesis of these complex molecules.

This document provides in-depth, question-and-answer-based troubleshooting guides, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete or No Reaction

Question: I am attempting to reduce 2-azaspiro[4.5]decan-6-one with sodium borohydride (NaBH₄) in methanol, but I am observing little to no conversion of my starting material, even after prolonged reaction times. What could be the issue?

Answer:

Several factors can contribute to the failure of a sodium borohydride reduction. The primary reasons often revolve around the quality of the reagent, the solvent system, and steric hindrance at the carbonyl center.

In-Depth Analysis:

  • Reagent Quality: Sodium borohydride is a hydride-donating reducing agent that is sensitive to moisture.[2] Over time, or with improper storage, it can decompose, leading to a significant decrease in its reducing power.

  • Solvent Effects: While methanol is a common solvent for NaBH₄ reductions, it can also react with the borohydride, albeit slower than water, to produce hydrogen gas and sodium tetramethoxyborate.[3] This decomposition can be accelerated by acidic impurities in the solvent.

  • Steric Hindrance: The 2-azaspiro[4.5]decan-6-one structure presents a sterically encumbered ketone. The spirocyclic nature of the molecule can restrict access of the hydride to the carbonyl carbon, slowing down the reaction rate compared to simpler acyclic ketones.[4]

  • Temperature: While many NaBH₄ reductions proceed readily at room temperature, sterically hindered ketones may require elevated temperatures to achieve a reasonable reaction rate.[5] However, higher temperatures also accelerate the decomposition of NaBH₄ in protic solvents.

Troubleshooting Workflow:

start Incomplete Reduction with NaBH₄ reagent Check NaBH₄ Quality (Use a fresh bottle or test on a simple ketone like cyclohexanone) start->reagent solvent Verify Solvent Purity (Use anhydrous methanol) reagent->solvent If reagent is active conditions Modify Reaction Conditions solvent->conditions If solvent is pure reagent_alt Consider a Stronger or More Sterically Tolerant Reducing Agent conditions->reagent_alt If still no reaction sub_conditions Increase Temperature (e.g., 40-50 °C) Increase Equivalents of NaBH₄ (e.g., 2-3 eq.) conditions->sub_conditions

Caption: Troubleshooting workflow for incomplete ketone reduction.

Recommended Protocol for a Standard Sodium Borohydride Reduction:

  • Preparation: To a solution of 2-azaspiro[4.5]decan-6-one (1 equivalent) in anhydrous methanol (0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.5 equivalents) portion-wise over 10-15 minutes, monitoring for any gas evolution.[6]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Poor Diastereoselectivity

Question: My reduction of a substituted 2-azaspiro[4.5]decan-6-one is proceeding to completion, but I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the reduction of cyclic ketones is a common challenge that is dictated by the steric and electronic environment around the carbonyl group. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.

In-Depth Analysis:

  • Mechanism of Hydride Attack: The reduction of a ketone with a hydride reagent proceeds via nucleophilic attack of the hydride on the carbonyl carbon.[3] In a cyclic system, the hydride can approach from either the axial or equatorial face of the molecule, leading to the formation of two diastereomeric alcohols.

  • Steric Approach Control (Felkin-Anh Model): For sterically demanding reducing agents, the hydride will preferentially attack from the less hindered face of the carbonyl.

  • Chelation Control: If the substrate contains a nearby Lewis basic group (such as the nitrogen in the 2-azaspirocycle, especially if it bears a suitable protecting group), a chelating reducing agent can coordinate to both the carbonyl oxygen and the Lewis basic group, leading to a more rigid transition state and potentially higher diastereoselectivity.

Strategies to Enhance Diastereoselectivity:

StrategyReducing AgentRationale
Bulky Reducing Agents Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)[7], L-Selectride®These reagents have significant steric bulk, which can amplify the steric differences between the two faces of the carbonyl, favoring attack from the less hindered side.
Chelation Control Zinc borohydride (Zn(BH₄)₂)The zinc cation can coordinate to both the carbonyl oxygen and the nitrogen of the azaspirocycle, directing the hydride delivery from a specific face.
Catalytic Asymmetric Hydrogenation H₂, Chiral Ru or Rh catalystThis method can provide high levels of enantioselectivity and diastereoselectivity, particularly for substrates that can coordinate to the metal center.[8][9]

Visualizing Diastereoselective Reduction:

sub 2-Azaspiro[4.5]decan-6-one ax Axial Attack (e.g., with a small hydride) eq Equatorial Attack (e.g., with a bulky hydride) prod_ax Diastereomer A ax->prod_ax Forms Equatorial Alcohol prod_eq Diastereomer B eq->prod_eq Forms Axial Alcohol

Caption: Facial selectivity in the reduction of a cyclic ketone.

Recommended Protocol for a Diastereoselective Reduction with L-Selectride®:

  • Preparation: Dissolve the 2-azaspiro[4.5]decan-6-one substrate (1 equivalent) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of L-Selectride® (1.2 equivalents, 1.0 M in THF) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by 30% hydrogen peroxide (H₂O₂). Caution: The quench of L-Selectride® can be exothermic.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent. Dry the combined organic layers, concentrate, and purify as previously described.

Issue 3: Reduction of Other Functional Groups

Question: My starting material contains other reducible functional groups (e.g., an ester or an amide) in addition to the ketone. How can I selectively reduce the ketone without affecting these other groups?

Answer:

Chemoselectivity is a key consideration in complex molecule synthesis. Fortunately, a range of reducing agents with varying reactivities are available, allowing for the selective reduction of ketones in the presence of less reactive carbonyl functionalities.

In-Depth Analysis:

The reactivity of carbonyl compounds towards nucleophilic attack by hydride reagents generally follows the order: Aldehydes > Ketones > Esters > Amides > Carboxylic Acids.

  • Mild Reducing Agents: Sodium borohydride (NaBH₄) is a relatively mild reducing agent and will typically reduce aldehydes and ketones without affecting esters, amides, or carboxylic acids under standard conditions.[2][3]

  • Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will reduce most carbonyl functionalities.[10] Its use should be avoided when chemoselectivity is required.

  • Protecting Groups: In cases where even mild reducing agents may affect other functional groups, or if a stronger reducing agent is necessary for the ketone reduction, the more sensitive functional groups can be temporarily protected.[11][12] For example, an aldehyde or another ketone can be protected as an acetal, which is stable to hydride reagents.[12]

Reagent Selectivity Guide:

Reducing AgentKetonesEstersAmidesCarboxylic Acids
NaBH₄
LiAlH₄
DIBAL-H
NaBH(OAc)₃

Chemoselective Reduction Workflow:

start Substrate with Ketone and Ester/Amide mild Use Mild Reducing Agent (e.g., NaBH₄) start->mild protect Protect Ester/Amide (if necessary) mild->protect If side reactions occur strong Use Stronger Reducing Agent (if ketone is hindered) protect->strong deprotect Deprotect strong->deprotect

Caption: Decision tree for chemoselective ketone reduction.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Quick Guide to Reductions in Organic Chemistry. (2015). orgchem.by. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved from [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. (2025, November 1). ResearchGate. Retrieved from [Link]

  • What's a good reducing agent for a sterically hindered ketone? (2021, April 12). Reddit. Retrieved from [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, May 20). MDPI. Retrieved from [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2025, January 22). MDPI. Retrieved from [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process. (n.d.). ResearchGate. Retrieved from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (n.d.). ResearchGate. Retrieved from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (2025, September 19). Chemistry Steps. Retrieved from [Link]

  • Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. (2018, February 21). Pure. Retrieved from [Link]

  • Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. (2021, March 5). PubMed. Retrieved from [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025, August 19). PMC. Retrieved from [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024, April 30). ACS Publications. Retrieved from [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. (2024, June 4). 28th Annual Green Chemistry & Engineering Conference. Retrieved from [Link]

  • New strategies for natural products containing chroman spiroketals. (n.d.). PMC. Retrieved from [Link]

  • Hydrogen. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023, September 7). LibreTexts. Retrieved from [Link]

  • Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ketone Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022, April 26). HETEROCYCLES. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Binding Affinity Assays for Novel Spirocyclic Compounds: A Case Study with 2-Azaspiro[4.5]decan-6-one

Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. Binding affinity, a measure of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. Binding affinity, a measure of the strength of the interaction between a ligand and its biological target, is a critical parameter that guides lead optimization and candidate selection. However, the generation of reliable and reproducible affinity data is contingent upon a meticulously validated assay system. This guide provides an in-depth, experience-driven framework for the validation of binding affinity assays, using the novel spirocyclic compound, 2-azaspiro[4.5]decan-6-one, as a practical case study.

Spirocyclic systems are increasingly sought after in medicinal chemistry due to their inherent three-dimensionality, which allows for precise spatial arrangement of functional groups, often leading to enhanced binding affinity and selectivity for biological targets[1]. Our compound of interest, 2-azaspiro[4.5]decan-6-one, belongs to this promising class. For the purpose of this guide, we will hypothesize its interaction with the Sigma-1 receptor (σ1R), a well-established therapeutic target implicated in a range of neurological and psychiatric disorders.[2][3][4][5][6] The principles and protocols detailed herein, however, are broadly applicable to any novel ligand-target interaction.

This document eschews a rigid template, instead adopting a logical, phased approach that mirrors the real-world workflow of an application scientist. We will delve into the causality behind experimental choices, establish self-validating protocols, and compare methodologies to ensure the trustworthiness of our findings.

Part 1: Foundational Principles of Ligand Binding

Before embarking on experimental validation, a firm grasp of the underlying principles is essential. The interaction between a ligand (L) and a receptor (R) to form a complex (RL) is governed by the law of mass action.

Key Affinity Parameters:

  • Equilibrium Dissociation Constant (Kd): This is the fundamental measure of binding affinity. It represents the concentration of ligand at which 50% of the receptor population is occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Inhibitory Constant (Ki): In competitive binding assays, the Ki is the equilibrium dissociation constant for the binding of an unlabeled test compound (inhibitor) to the receptor. It is an intrinsic measure of the compound's affinity, independent of the radioligand used.

  • IC50 Value: This is the concentration of a competitor that displaces 50% of the specific binding of a labeled ligand. Unlike Ki, the IC50 value is dependent on the concentration and affinity of the labeled ligand. It is experimentally determined and used to calculate the Ki using the Cheng-Prusoff equation[7].

The primary experimental approach discussed will be the Radioligand Binding Assay (RBA) , a highly sensitive and well-validated "gold standard" technique[8][9]. We will then compare these results with an orthogonal, label-free method, Surface Plasmon Resonance (SPR) , to provide a comprehensive validation package.

Part 2: A Phased Approach to Assay Validation for 2-Azaspiro[4.5]decan-6-one

A robust validation process is not a single experiment but a multi-stage investigation designed to characterize an assay's performance fully. The following workflow ensures that each step builds upon a solid foundation, creating a self-validating system.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Orthogonal Method Confirmation A Receptor Source Preparation (e.g., CHO-hσ1R membranes) B Radioligand Selection (e.g., [+]-Pentazocine, [3H]) A->B C Optimization of Conditions (Time, Temp, Buffer, Protein Conc.) B->C D Kinetic Analysis (kon / koff determination) C->D Proceed with Optimized Conditions E Saturation Binding (Radioligand Kd & Bmax) D->E F Competition Binding (Test Compound Ki) E->F G Receptor Specificity & Selectivity F->G H Surface Plasmon Resonance (SPR) (Label-free kinetics) G->H Confirm Findings I Data Correlation (RBA vs. SPR) H->I

Caption: Workflow for comprehensive binding assay validation.

Phase 1: Assay Development & Optimization

The goal of this phase is to establish assay conditions that are stable, reproducible, and yield a robust signal-to-noise ratio.

1. Receptor and Ligand Selection:

  • Receptor Source: We will use commercially available cell membranes from CHO cells stably expressing the human Sigma-1 receptor (CHO-hσ1R). This provides a consistent and high-density source of the target protein.

  • Radioligand: -Pentazocine is a well-characterized, high-affinity, and selective radioligand for the σ1R, making it an ideal choice[10][11]. Its high specific activity ensures sensitivity[12].

2. Optimization of Incubation Conditions:

  • Time to Equilibrium: It is a critical and often overlooked parameter. The incubation time must be sufficient to ensure the binding reaction has reached equilibrium. This is determined by measuring both the association (kon) and dissociation (koff) rates. A fail-safe incubation time should be at least 5 times the half-life (t1/2) of the dissociation reaction[7].

  • Temperature: Binding affinities can be temperature-dependent[8]. We will perform the assay at room temperature (25°C) and ensure it is kept constant across all experiments to minimize variability.

  • Buffer Composition: The buffer must maintain pH and ionic strength. A common choice is 50 mM Tris-HCl, pH 7.4. Protease inhibitors should be included if receptor degradation is observed[7].

  • Protein Concentration: The receptor concentration should be low enough to avoid ligand depletion (i.e., less than 10% of the total radioligand is bound at equilibrium). This is essential for the valid application of mass-action laws in data analysis[7].

Phase 2: Core Validation Experiments

With optimized conditions, we proceed to the core quantitative experiments.

Experimental Protocol 1: Saturation Binding with -Pentazocine

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand for the σ1R.

Methodology:

  • Preparation: Prepare a series of dilutions of -Pentazocine in binding buffer, typically ranging from 0.1x to 10x the expected Kd.

  • Incubation Setup: For each concentration of radioligand, prepare two sets of tubes:

    • Total Binding: Add receptor membranes (e.g., 50 µg protein), radioligand dilution, and binding buffer.

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand dilution, and a high concentration of a non-radioactive, structurally distinct σ1R ligand (e.g., 10 µM Haloperidol) to block all specific binding sites[2][6].

  • Incubation: Incubate all tubes at 25°C for the predetermined equilibrium time (e.g., 60 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand[9].

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding versus the concentration of -Pentazocine.

    • Fit the data using a non-linear regression model for a "one-site binding (hyperbola)" to derive the Kd and Bmax values.

Experimental Protocol 2: Competitive Binding with 2-Azaspiro[4.5]decan-6-one

Objective: To determine the inhibitory constant (Ki) of our unlabeled test compound, 2-azaspiro[4.5]decan-6-one, for the σ1R.

Sources

Comparative

Pharmacokinetic profiling of 2-azaspiro[4.5]decan-6-one vs 2-azaspiro[4.4]nonane

Pharmacokinetic Profiling of 2-Azaspiro[4.5]decan-6-one vs. 2-Azaspiro[4.4]nonane: A Structural and Experimental Comparison Guide As drug discovery programs increasingly adopt the "escape from flatland" paradigm, the int...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of 2-Azaspiro[4.5]decan-6-one vs. 2-Azaspiro[4.4]nonane: A Structural and Experimental Comparison Guide

As drug discovery programs increasingly adopt the "escape from flatland" paradigm, the integration of spirocyclic scaffolds has become a cornerstone strategy for optimizing pharmacokinetic (PK) profiles and mitigating off-target toxicities [1]. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), medicinal chemists can project pharmacophores into three-dimensional space, improving target complementarity while disrupting the planar π -stacking interactions that often drive hERG channel liabilities [2].

This guide provides an objective, data-driven comparison of two highly versatile azaspirocyclic scaffolds: 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decan-6-one . As a Senior Application Scientist, I will dissect the causality behind their physicochemical differences, their impact on metabolic stability, and provide a self-validating experimental framework for profiling their intrinsic clearance.

Structural Anatomy and Physicochemical Causality

The fundamental difference between these two scaffolds lies in their ring size and functional group decoration, which directly dictate their physicochemical behavior and exit vector geometry [3].

  • 2-Azaspiro[4.4]nonane: A highly rigid, purely aliphatic 5,5-fused spirocycle. It is characterized by high lipophilicity and a lack of obvious metabolic soft spots. Its compact nature makes it an excellent bioisostere for piperidine or pyrrolidine rings when seeking to increase Fsp3​ without adding polar surface area.

  • 2-Azaspiro[4.5]decan-6-one: A 5,6-fused spirocycle featuring a ketone moiety on the six-membered ring. The introduction of the ketone acts as a critical hydrogen bond acceptor. This structural edit significantly lowers the calculated partition coefficient (cLogP) and increases the Topological Polar Surface Area (TPSA), which is highly beneficial for improving aqueous solubility and reducing unspecific protein binding. However, the ketone introduces a potential liability for carbonyl reductase-mediated metabolism.

Table 1: Comparative Physicochemical Properties

Data represents calculated baseline metrics for the unsubstituted parent scaffolds to illustrate inherent property shifts.

Property2-Azaspiro[4.4]nonane2-Azaspiro[4.5]decan-6-oneCausality / Impact on Drug Design
Molecular Weight 125.21 g/mol 153.22 g/mol The [4.5] system is slightly larger, impacting ligand efficiency (LE).
Fsp3​ 1.000.90Both offer excellent 3D character; the ketone in [4.5] slightly reduces pure sp3 fraction but adds a functional handle.
cLogP 1.850.92The ketone oxygen in [4.5]decan-6-one significantly reduces lipophilicity, lowering the risk of unspecific hydrophobic interactions.
TPSA 12.03 Ų29.10 ŲThe [4.5] system has higher polarity, improving aqueous solubility but potentially limiting passive blood-brain barrier (BBB) permeation compared to the [4.4] system.
Basic pKa (Amine) ~10.2~9.6The electron-withdrawing inductive effect of the ketone in the [4.5] system slightly lowers the basicity of the spiro-amine, which can improve oral absorption.

Pharmacokinetic Profiling: Metabolic Stability

When profiling these scaffolds, the primary PK differentiator is their metabolic stability (Intrinsic Clearance, CLint​ ).

The 2-azaspiro[4.4]nonane scaffold is highly resistant to Phase I oxidative metabolism due to the steric hindrance around its fully saturated, compact carbocyclic framework. However, its higher lipophilicity can drive higher volumes of distribution ( Vd​ ) and increased unspecific binding to microsomal proteins [4].

Conversely, 2-azaspiro[4.5]decan-6-one presents a classic PK trade-off. While its lower lipophilicity reduces unspecific binding, the ketone group serves as a metabolic "soft spot." It is susceptible to reduction by cytosolic aldo-keto reductases (AKRs) or oxidation by Cytochrome P450s (CYPs) at the adjacent α -carbons.

Table 2: Representative In Vitro ADME Profiling (Human Liver Microsomes)

Values are representative of typical N-substituted derivatives optimized during hit-to-lead phases.

PK ParameterN-Aryl-2-azaspiro[4.4]nonaneN-Aryl-2-azaspiro[4.5]decan-6-one
HLM CLint​ (µL/min/mg) < 15 (High Stability)35 - 50 (Moderate Stability)
Primary Metabolite Aliphatic hydroxylation (minor)Ketone reduction / α -hydroxylation
Plasma Protein Binding (PPB) > 95% (High)80 - 85% (Moderate)
Efflux Ratio (MDCK-MDR1) 1.2 (High Permeability)2.5 (Moderate Permeability/Efflux)

Self-Validating Experimental Protocol: High-Throughput Microsomal Stability

To accurately determine the CLint​ of these spirocycles, a robust, self-validating Human Liver Microsome (HLM) assay is required. The protocol below is designed to ensure that any observed degradation is definitively enzymatic rather than a result of chemical instability or assay failure.

Step-by-Step Methodology
  • Preparation of Reagents: Prepare a 10 mM stock of the test spirocycle in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Self-Validating Controls (Critical Step):

    • Positive Control: Run Verapamil (rapid CYP3A4 clearance) and Dextromethorphan (CYP2D6 clearance) in parallel to validate microsomal enzymatic activity.

    • Negative Control (Minus-NADPH): Run the test spirocycle in a parallel plate without the addition of the NADPH regenerating system. This ensures that any observed depletion is strictly CYP-mediated and not due to chemical instability or non-specific binding to the plasticware.

  • Reaction Initiation & Sampling: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Aliquot 50 µL samples at t=0,5,15,30,and 45 minutes.

  • Quenching & Internal Standard: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS) (e.g., Tolbutamide-d9). The IS corrects for any ionization suppression or injection volume variations during LC-MS/MS.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Analysis: Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance: CLint​=(k×V)/M , where V is the incubation volume and M is the microsomal protein mass.

Workflow A 1. Compound Prep (1 µM in Buffer) B 2. HLM Incubation (0.5 mg/mL, 37°C) A->B C 3. +/- NADPH Controls (Self-Validation) B->C D 4. Time-Course Quench (Cold ACN + IS) C->D E 5. LC-MS/MS & CL_int Calculation D->E

Fig 1. Self-validating high-throughput HLM stability assay workflow ensuring enzymatic causality.

Structural Impact on Off-Target Liability (hERG)

A major hurdle in developing central nervous system (CNS) active amines is their propensity to inhibit the hERG potassium channel, leading to cardiotoxicity. The hERG pharmacophore typically requires a basic amine flanked by lipophilic, planar aromatic systems that engage in π

π stacking within the channel pore.

Replacing a planar piperidine with a 2-azaspiro[4.4]nonane disrupts this planarity, utilizing its rigid 3D exit vectors to sterically clash with the hERG binding pocket. However, because the [4.4] system remains highly lipophilic, residual hydrophobic interactions can still trigger moderate hERG inhibition.

By transitioning to the 2-azaspiro[4.5]decan-6-one , we apply a dual-mitigation strategy. The scaffold retains the 3D steric clash but introduces a polar ketone. This added polarity significantly reduces the overall lipophilicity (cLogP drops from 1.85 to 0.92), effectively abolishing the hydrophobic interactions required for high-affinity hERG binding, resulting in a vastly superior safety profile.

Logic A Planar Amine Scaffold (High hERG Liability) B 2-azaspiro[4.4]nonane (Increased Fsp3, 3D Vector) A->B Scaffold Hopping C 2-azaspiro[4.5]decan-6-one (Added Polarity & Ketone) B->C Structural Editing E Optimized Safety Profile (Abolished hERG) B->E Moderate Improvement D Reduced Lipophilicity (Lower unspecific binding) C->D D->E

Fig 2. Logical progression of scaffold modifications to systematically mitigate hERG off-target liability.

Conclusion: Scaffold Selection Matrix

The choice between these two spirocycles should be dictated by the specific liabilities of your lead series:

  • Select 2-azaspiro[4.4]nonane when your primary goal is to rigidify a flexible amine to improve target binding affinity and metabolic stability, provided your overall molecule possesses sufficient polarity elsewhere to maintain solubility.

  • Select 2-azaspiro[4.5]decan-6-one when your lead suffers from high lipophilicity, poor solubility, or hERG liabilities. The ketone provides a synthetic handle for further functionalization (e.g., reductive amination) and acts as a polarity-enhancing sink, albeit at the cost of requiring careful monitoring of Phase I carbonyl reduction.

References

  • Taylor & Francis. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery. Available at:[Link]

  • ACS Publications. "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination." ACS Medicinal Chemistry Letters. Available at:[Link]

  • ACS Publications. "Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders." Journal of Medicinal Chemistry. Available at:[Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Azaspiro[4.5]decan-6-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-azaspiro[4.5]decan-6-one, a key heterocyclic scaffold in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-azaspiro[4.5]decan-6-one, a key heterocyclic scaffold in medicinal chemistry. Understanding these fragmentation pathways is crucial for the structural elucidation, metabolite identification, and quality control of novel drug candidates incorporating this spirocyclic motif. This document will compare its expected fragmentation behavior under different ionization techniques and provide the foundational knowledge for method development and data interpretation.

While direct experimental data for 2-azaspiro[4.5]decan-6-one is not extensively published, we can predict its fragmentation behavior by drawing parallels with the well-documented patterns of cyclic ketones, nitrogen-containing heterocycles, and other spirocyclic alkaloids.[1]

Core Concepts in the Fragmentation of 2-Azaspiro[4.5]decan-6-one

The fragmentation of 2-azaspiro[4.5]decan-6-one in a mass spectrometer is primarily influenced by the presence of two key functional groups: a cyclic ketone and a secondary amine within a spirocyclic system. The initial ionization event, typically forming a molecular ion (M+•) in Electron Ionization (EI) or a protonated molecule ([M+H]+) in Electrospray Ionization (ESI), creates an energetically unstable species that will break apart in predictable ways to form more stable fragment ions.[2]

The most probable sites for initial bond cleavage are the bonds adjacent to the carbonyl group (α-cleavage) and the nitrogen atom.[3][4] The spirocyclic nature of the molecule introduces ring strain, which can also direct fragmentation pathways.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[5][6] This provides a detailed "fingerprint" of the molecule's structure.

G M 2-Azaspiro[4.5]decan-6-one (M, m/z 153) M_plus Molecular Ion (M+•) m/z 153 M->M_plus 70 eV Electrons F1 Loss of C2H4 m/z 125 M_plus->F1 Retro-Diels-Alder type F2 Loss of CO m/z 125 M_plus->F2 α-cleavage F3 α-cleavage (loss of C4H9N) m/z 84 M_plus->F3 Ring Opening F4 α-cleavage (loss of C4H8) m/z 97 M_plus->F4 Ring Opening F5 m/z 55 F3->F5 Further fragmentation

Key Fragmentation Pathways in EI-MS:

  • α-Cleavage adjacent to the Carbonyl Group: This is a dominant fragmentation pathway for cyclic ketones.[3][7] Cleavage of the C5-C6 or C6-C7 bond would lead to the formation of a stable acylium ion. The loss of the cyclopentyl portion as a radical would result in a fragment at m/z 84.

  • Cleavage Initiated by the Nitrogen Atom: The lone pair of electrons on the nitrogen atom can stabilize an adjacent radical cation, promoting cleavage of the C1-C2 or C2-C3 bonds. This can lead to the opening of the piperidine ring.

  • Ring Opening and Rearrangements: The initial fragmentation can be followed by complex rearrangements. For instance, similar to other saturated cyclic ketones, a fragment at m/z 55 is often observed, which arises from a rearrangement following α-cleavage.[3]

  • Loss of Small Neutral Molecules: Following initial fragmentation, the loss of small, stable neutral molecules like carbon monoxide (CO) from the ketone or ethene (C2H4) from the ring structures is common.[8]

Predicted Fragment (m/z) Proposed Neutral Loss Plausible Fragmentation Pathway
153-Molecular Ion (M+•)
125COα-cleavage at the carbonyl followed by loss of carbon monoxide.
97C4H8Cleavage of the cyclopentane ring.
84C4H9Nα-cleavage with charge retention on the carbonyl-containing fragment.
55C5H8O+C2H5NComplex rearrangement following initial ring opening.[3]
Predicted Fragmentation under "Soft" Ionization (ESI and CI)

Electrospray Ionization (ESI) and Chemical Ionization (CI) are "soft" ionization techniques that typically result in less fragmentation and a more prominent protonated molecule ([M+H]+).[9] This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

G M_H Protonated Molecule ([M+H]+) m/z 154 F1 Loss of H2O m/z 136 M_H->F1 CID F2 Loss of NH3 m/z 137 M_H->F2 CID F3 Ring Opening m/z 98 M_H->F3 CID F4 Loss of C5H8 m/z 86 M_H->F4 CID

Key Fragmentation Pathways in ESI-MS/MS:

In ESI, the molecule will likely be protonated at the nitrogen atom due to its basicity. The fragmentation of this even-electron ion ([M+H]+) in a collision-induced dissociation (CID) experiment will differ from the radical-driven fragmentation in EI.[9]

  • Loss of Water: If protonation occurs on the carbonyl oxygen, a common fragmentation pathway is the loss of a water molecule (18 Da).

  • Ring Opening of the Piperidine Ring: Cleavage of the bonds adjacent to the protonated nitrogen can lead to the opening of the piperidine ring.

  • Cleavage of the Spirocyclic Junction: The bond between the two rings (C5-C10) can cleave, leading to fragments corresponding to the individual ring systems.

  • Loss of Ammonia: The loss of ammonia (17 Da) is a characteristic fragmentation for primary and secondary amines.

Predicted Fragment (m/z) Proposed Neutral Loss Plausible Fragmentation Pathway
154-Protonated Molecule ([M+H]+)
136H2OLoss of water after protonation on the carbonyl oxygen.
137NH3Loss of ammonia from the piperidine ring.
98C4H8Loss of the cyclopentane ring.
86C5H8Cleavage of the spirocyclic junction with charge retention on the piperidine fragment.
Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification.

Technique Strengths Limitations Application to 2-Azaspiro[4.5]decan-6-one
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity.Requires larger sample amounts and longer acquisition times.Essential for confirming the spirocyclic core and the relative stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (C=O, N-H).Provides limited information on the overall molecular structure.Confirms the presence of the ketone and amine functionalities.
Gas Chromatography (GC-MS) Provides separation of volatile compounds and allows for EI-MS analysis.[6]Requires the compound to be thermally stable and volatile.Suitable for the analysis of 2-azaspiro[4.5]decan-6-one and its volatile derivatives.
Liquid Chromatography (LC-MS) Suitable for a wider range of compounds, including those that are not volatile.[10]Matrix effects can sometimes suppress ionization.[10]The preferred method for analyzing this compound in complex matrices like biological fluids.
Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This protocol is designed for the analysis of a pure standard of 2-azaspiro[4.5]decan-6-one.

G cluster_0 Sample Preparation cluster_1 GC Conditions cluster_2 MS Conditions cluster_3 Data Analysis Prep Dissolve 1 mg/mL in Methanol GC Column: DB-5ms (30m x 0.25mm x 0.25µm) Oven: 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min Injector: Splitless, 250°C Carrier Gas: Helium, 1 mL/min Prep->GC MS Ionization: EI, 70 eV Source Temp: 230°C Quad Temp: 150°C Scan Range: m/z 40-400 GC->MS Analysis Identify molecular ion peak Compare fragmentation pattern to library/predicted data MS->Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-azaspiro[4.5]decan-6-one in a volatile solvent such as methanol or dichloromethane.

  • GC-MS System:

    • GC Column: A standard non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

    • Injector: Use a splitless injection to maximize sensitivity.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the molecular weight (e.g., 400).

  • Data Analysis:

    • Identify the molecular ion peak (expected at m/z 153).

    • Analyze the major fragment ions and compare them to the predicted fragmentation patterns.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization

This protocol is suitable for the analysis of 2-azaspiro[4.5]decan-6-one in more complex matrices.

G cluster_0 Sample Preparation cluster_1 LC Conditions cluster_2 MS Conditions cluster_3 Data Analysis Prep Dissolve/Dilute in Mobile Phase A LC Column: C18 (e.g., 100mm x 2.1mm, 3.5µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient: 5-95% B over 10 min Flow Rate: 0.3 mL/min Prep->LC MS Ionization: ESI Positive Capillary Voltage: 3.5 kV Gas Temp: 300°C MS1 Scan: m/z 100-500 MS/MS: Product ion scan of m/z 154 LC->MS Analysis Extract ion chromatogram for m/z 154 Analyze MS/MS spectrum for characteristic fragments MS->Analysis

  • Sample Preparation: Dissolve or dilute the sample in the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid).

  • LC System:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to aid in protonation.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive ion Electrospray Ionization (ESI).

    • MS1 Scan: Perform a full scan to identify the protonated molecule ([M+H]+ at m/z 154).

    • MS/MS Scan: Perform a product ion scan on the precursor ion at m/z 154 to generate a fragmentation spectrum.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 154 to determine the retention time.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

Conclusion

The mass spectrometric fragmentation of 2-azaspiro[4.5]decan-6-one is governed by the interplay between its cyclic ketone and secondary amine functionalities within a spirocyclic framework. By understanding the fundamental principles of fragmentation under both hard (EI) and soft (ESI) ionization techniques, researchers can confidently identify this important chemical entity and its analogs. The predictable fragmentation patterns, centered around α-cleavage, ring opening, and the loss of small neutral molecules, provide a robust analytical handle for its characterization in various research and development settings. The complementary use of NMR and IR spectroscopy is recommended for unequivocal structural confirmation.

References

  • GCMS Section 6.11.2 - Whitman People. Whitman College. Available from: [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. NPTEL. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available from: [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available from: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. PMC. Available from: [Link]

  • 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Available from: [Link]

  • Reduction induced by ion beams: hydrogenation of nitrogen-containing heterocycles and quinones in molecular secondary ion mass spectrometry. ACS Publications. Available from: [Link]

  • Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. PMC. Available from: [Link]

  • Nitrogen-Containing Heterocyclic Compounds | Request PDF. ResearchGate. Available from: [Link]

  • (PDF) Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. Available from: [Link]

  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. Available from: [Link]

  • Spirocyclic Motifs in Natural Products. PMC. Available from: [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • Three Diketopiperazine Alkaloids with Spirocyclic Skeletons and One Bisthiodiketopiperazine Derivative from the Mangrove-Derived Endophytic Fungus Penicillium brocae MA-231. Organic Letters. ACS Publications. Available from: [Link]

  • Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. Waters. Available from: [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. Available from: [Link]

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Comparative

Conformational Restriction in Lead Optimization: 2-Azaspiro[4.5]decan-6-one vs. Morpholine

As drug discovery programs increasingly target complex protein-protein interactions and shallow binding pockets, the limitations of traditional flat, flexible heterocycles have become apparent. Morpholine is one of the m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and shallow binding pockets, the limitations of traditional flat, flexible heterocycles have become apparent. Morpholine is one of the most ubiquitous structural motifs in medicinal chemistry, frequently deployed to modulate lipophilicity, improve aqueous solubility, or serve as a solvent-exposed hinge-binding vector[1]. However, its high conformational flexibility and well-documented metabolic liabilities often necessitate bioisosteric replacement during lead optimization.

This guide provides an in-depth, objective comparison between morpholine and the conformationally restricted spirocycle 2-azaspiro[4.5]decan-6-one . By analyzing their physicochemical properties, thermodynamic binding profiles, and metabolic stability, we will establish a rational framework for when and how to deploy spirocyclic scaffolds to overcome developability bottlenecks.

Structural Logic & Causality of Conformational Restriction

The Morpholine Problem

Morpholine exists predominantly in a flexible chair conformation. While this flexibility allows it to adapt to various binding pockets, it introduces two critical flaws:

  • Entropic Penalty: Upon binding to a target, morpholine must freeze into a single conformation. This loss of conformational degrees of freedom results in a significant entropic penalty ( −TΔS ), which directly diminishes the overall binding free energy ( ΔG )[2].

  • Metabolic Vulnerability: The α -carbons adjacent to the oxygen and nitrogen atoms are highly susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to rapid ring-opening, dealkylation, and high intrinsic clearance ( CLint​ )[3].

The Spirocyclic Solution: 2-Azaspiro[4.5]decan-6-one

Spirocycles, characterized by two rings sharing a single quaternary carbon atom, inherently possess high three-dimensional character (high Fsp3​ fraction). The 2-azaspiro[4.5]decan-6-one scaffold fuses a pyrrolidine-like ring (2-aza) with a cyclohexanone ring.

  • Pre-organization: The spiro-fusion locks the spatial relationship between the basic amine and the hydrogen-bond accepting ketone. This pre-organization minimizes the entropic penalty upon binding, often resulting in enhanced target affinity[4].

  • Steric Shielding: The rigid, bulky nature of the spiro-[4.5] system sterically shields the α -carbons from CYP450 active sites, dramatically improving microsomal stability compared to the exposed morpholine ring[5].

Thermodynamics M_Start Morpholine (High Flexibility) M_Bind Target Binding High Entropic Penalty (-TΔS) M_Start->M_Bind S_Start 2-azaspiro[4.5]decan-6-one (Pre-organized) S_Bind Target Binding Minimal Entropic Penalty S_Start->S_Bind M_End Suboptimal Affinity (Lower ΔG) M_Bind->M_End S_End Enhanced Affinity (Higher ΔG) S_Bind->S_End

Thermodynamic causality of conformational restriction in target binding.

Quantitative Property Comparison

To objectively evaluate these two moieties, we must compare their fundamental physicochemical properties. The introduction of the spirocyclic core significantly alters the molecular weight, lipophilicity, and basicity of the vector.

Table 1: Physicochemical and Structural Property Comparison

PropertyMorpholine2-Azaspiro[4.5]decan-6-oneImpact on Drug Design
Molecular Weight 87.12 g/mol 153.22 g/mol Spirocycle adds mass; must be balanced against ligand efficiency (LE).
Fsp3​ Fraction 1.00 (Flat 3D profile)1.00 (Globular 3D profile)Spirocycle provides superior vector projection out of the aromatic plane.
LogP (Calculated) -0.86~1.2 - 1.5Spirocycle is more lipophilic, enhancing membrane permeability.
pKa (Conjugate Acid) ~8.3~9.5 - 10.0The spiro-amine is more basic, altering physiological ionization states.
Metabolic Hotspots α -carbons to N and OReduced (Steric hindrance)Spirocycle mitigates CYP-mediated oxidative cleavage.
H-Bond Acceptors 2 (N, O)2 (N, C=O)Ketone provides a highly directional H-bond acceptor vector.

Experimental Workflows: Validating Bioisosteric Replacement

Protocol A: Self-Validating Microsomal Stability Assay (HLM/MLM)

This protocol determines the intrinsic clearance ( CLint​ ) of the parent compounds. It is designed as a self-validating system by incorporating high-clearance and low-clearance internal standards to ensure the metabolic competency of the microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Thawing: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Compound Spiking: Prepare 1 μ M solutions of the morpholine-derivative, the 2-azaspiro[4.5]decan-6-one derivative, and control compounds (Verapamil for high clearance; Warfarin for low clearance).

  • Pre-Incubation: Transfer 90 μ L of the microsome/compound mixture to a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 μ L of a 10 mM NADPH regenerating system (final NADPH concentration = 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 10 μ L aliquots and immediately quench into 100 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​=(k×V)/protein concentration .

Protocol B: Surface Plasmon Resonance (SPR) Thermodynamic Profiling

To prove that the spirocycle reduces the entropic penalty, SPR must be performed across a temperature gradient to decouple the enthalpic ( ΔH ) and entropic ( −TΔS ) components of binding.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (target level ~3000 RU to avoid mass transport limitations).

  • Analyte Preparation: Prepare a 2-fold dilution series of both ligands in running buffer (e.g., HBS-EP+ with 2% DMSO).

  • Temperature Gradient: Run the multi-cycle kinetics assay at five distinct temperatures: 15°C, 20°C, 25°C, 30°C, and 35°C.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ at each temperature.

  • Van 't Hoff Analysis: Plot ln(KD​) versus 1/T (Kelvin). The slope of the line yields ΔH/R , and the y-intercept yields −ΔS/R . Expected Outcome: The 2-azaspiro[4.5]decan-6-one analog should exhibit a less negative (more favorable) ΔS value compared to the morpholine analog, confirming the pre-organization hypothesis.

Workflow Start Synthesize Matched Molecular Pairs (Morpholine vs Spirocycle) HLM Microsomal Stability Assay (HLM/MLM) Start->HLM SPR SPR Thermodynamic Profiling (Temperature Gradient) Start->SPR LCMS LC-MS/MS Quantification Calculate Intrinsic Clearance HLM->LCMS VantHoff Van 't Hoff Analysis Decouple ΔH and -TΔS SPR->VantHoff Decision Lead Optimization Decision Select Superior Scaffold LCMS->Decision VantHoff->Decision

Parallel screening workflow for evaluating bioisosteric scaffold replacements.

Synthetic Considerations

While morpholine is easily appended to aromatic cores via standard SN​Ar or Buchwald-Hartwig amination, incorporating 2-azaspiro[4.5]decan-6-one requires slightly more nuanced synthetic planning.

  • Availability: The spirocyclic building block is commercially available (e.g., CAS 2138275-22-4 for substituted derivatives or related Boc-protected scaffolds)[6][7].

  • Coupling: The secondary amine of the 2-aza ring participates efficiently in standard cross-coupling reactions. However, the increased steric bulk around the spiro-center may require highly active palladium precatalysts (e.g., RuPhos Pd G3 or BrettPhos Pd G3) to achieve high yields in C-N bond formation.

  • Functionalization: The C6-ketone is a powerful synthetic handle. It can be subjected to reductive amination, Wittig olefination, or Grignard addition to rapidly explore chemical space in the solvent-exposed region of the binding pocket, an option entirely absent in the morpholine core[8].

Conclusion

Replacing morpholine with 2-azaspiro[4.5]decan-6-one is not merely a structural tweak; it is a strategic shift towards conformational restriction. While the spirocycle introduces a higher molecular weight and increased lipophilicity, it compensates by mitigating the entropic penalty of binding and shielding the molecule from rapid oxidative metabolism. For drug discovery programs stalled by high clearance or flat structure-activity relationships (SAR), 2-azaspiro[4.5]decan-6-one offers a robust, 3D-rich alternative.

References

  • RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC.org.[Link]

  • National Institutes of Health. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH.gov.[Link]

  • Wiley-VCH. Supporting Information: 2-Benzyl-4-methylene-2-azaspiro[4.5]decan-6-one. Wiley-VCH.de.[Link]

  • PubChem - NIH. Tert-butyl 6-oxo-2-azaspiro(4.5)decane-2-carboxylate. NIH.gov.[Link]

  • National Institutes of Health. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. NIH.gov.[Link]

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